molecular formula C9H10FNO2S B2508870 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione CAS No. 887129-62-6

4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione

Cat. No.: B2508870
CAS No.: 887129-62-6
M. Wt: 215.24
InChI Key: QDVHYYIPQMKWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-1,2-thiazolidine-1,1-dione is a chemical compound for research use. It is supplied with a minimum purity of 97% . This product is intended for scientific and laboratory research purposes only and is not classified or approved for use in humans or as a drug. It is strictly for Research Use Only (RUO), prohibiting any diagnostic, therapeutic, or personal application. Researchers working with thiazolidine-dione derivatives explore their potential in various fields, including medicinal chemistry. Studies on related compounds have shown that the thiazolidine-2,4-dione scaffold is a significant pharmacophore in the design of potential anticancer agents . For instance, certain derivatives have been synthesized and evaluated as potent inhibitors of VEGFR-2, a key protein target in cancer therapy and angiogenesis research . The structural features of this compound may be of interest for further investigation into these or similar biological pathways. Proper handling and storage procedures should be followed as per the material safety data sheet.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-9-3-1-7(2-4-9)8-5-11-14(12,13)6-8/h1-4,8,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVHYYIPQMKWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS(=O)(=O)N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887129-62-6
Record name 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Molecular Mechanisms of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione and the Broader γ-Sultam Class

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the molecular mechanism of action of the compound 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione. A comprehensive search of the current scientific literature reveals a notable absence of specific studies detailing the biological targets and mechanisms of this particular molecule. However, its core structure, isothiazolidine-1,1-dione, classifies it as a γ-sultam. Sultams, or cyclic sulfonamides, are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2]

This document, therefore, provides an in-depth exploration of the known and putative molecular mechanisms of the γ-sultam class of compounds. By examining the established biological activities of structurally related molecules, we can construct a scientifically grounded hypothesis for the potential mechanisms of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione, offering a valuable roadmap for future research and development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and investigate this promising class of compounds.

The γ-sultam is a bioisosteric analog of a γ-lactam, where the carbonyl group is replaced by a sulfonyl group. This substitution significantly alters the electronic and conformational properties of the ring, yet allows it to mimic the parent lactam structure, a common motif in biologically active molecules.[3] This bioisosterism is a key principle underlying the diverse therapeutic potential of sultam derivatives.

The γ-Sultam Scaffold: A Versatile Pharmacophore

The five-membered γ-sultam ring is a stable and synthetically accessible structure.[1] Its derivatives have been investigated for a multitude of therapeutic applications, ranging from antibacterial and antiviral agents to anticancer, anti-inflammatory, and antidiabetic compounds.[1][4] The versatility of the sultam scaffold stems from several key properties:

  • Chemical Stability: The cyclic sulfonamide is generally stable to hydrolysis, contributing to favorable pharmacokinetic profiles.[2]

  • Hydrogen Bonding Capacity: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, facilitating interactions with biological targets.

  • Synthetic Tractability: The sultam ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR).[5]

The diverse biological activities reported for sultam derivatives are summarized in the table below.

Biological ActivitySpecific Target/MechanismRepresentative Sultam ClassReference(s)
Anti-inflammatory Dual inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1)Benzo[d]isothiazole 1,1-dioxides[6]
Inhibition of Cyclooxygenase-2 (COX-2)1,2-Benzothiazine 1,1-dioxides (Oxicams)[7]
Anticancer Potential alkylating properties; Inhibition of various kinasesOxasultams, Fused Tricyclic Sultams[1]
Antidiabetic Cryptochrome (CRY) inhibitionIsothiazolidine 1,1-dioxides[8]
Antimicrobial Inhibition of serine enzymes (e.g., β-lactamases) via sulfonylation of the active siteβ-sultams[1][9]
Antiviral Inhibition of Hepatitis B capsid formationIsothiazolidine 1,1-dioxides[8]
Anticonvulsant Mechanism not fully elucidatedSultiame (a δ-sultam derivative)[3][4]

Putative Molecular Mechanisms of Action for γ-Sultam Derivatives

Based on the available literature for the broader sultam class, several molecular mechanisms can be postulated for 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione. The presence of the 4-fluorophenyl group suggests that the compound may engage in specific hydrophobic and aromatic interactions within a target's binding pocket.

Anti-inflammatory Activity via Dual Enzyme Inhibition

A significant body of research points to the anti-inflammatory potential of sultam derivatives. A compelling mechanism is the dual inhibition of key enzymes in the arachidonic acid cascade. Specifically, derivatives of benzo[d]isothiazole 1,1-dioxide have been shown to inhibit both 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[6]

  • 5-LOX Inhibition: Prevents the synthesis of pro-inflammatory leukotrienes.

  • mPGES-1 Inhibition: Blocks the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

This dual-action mechanism is highly desirable as it can offer broad anti-inflammatory efficacy with a potentially improved side-effect profile compared to traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes.[7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_perinuclear Perinuclear Region Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX COX COX-1 / COX-2 Arachidonic_Acid->COX Leukotrienes Pro-inflammatory Leukotrienes Five_LOX->Leukotrienes PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Sultam γ-Sultam Derivative (e.g., 4-(4-fluorophenyl)-1,2- thiazolidine-1,1-dione) Sultam->Five_LOX Inhibition Sultam->mPGES1 Inhibition

Figure 1: Putative anti-inflammatory mechanism of γ-sultams via dual inhibition of 5-LOX and mPGES-1.
Covalent Inhibition of Serine Hydrolases

While more extensively studied for β-sultams, a plausible mechanism for γ-sultams is the covalent modification of serine hydrolases, such as proteases or esterases.[1] In this mechanism, the nucleophilic serine residue in the enzyme's active site attacks the electrophilic sulfur atom of the sultam ring, leading to ring-opening and the formation of a stable, covalent sulfonate ester adduct. This irreversibly inactivates the enzyme. This mechanism is analogous to how β-lactam antibiotics inhibit bacterial transpeptidases.[1][10] Given that many bacterial, viral, and human enzymes involved in disease pathology are serine hydrolases, this represents a broad avenue for potential therapeutic intervention.

Modulation of Nuclear Receptors and Kinases in Cancer

Several studies have highlighted the anticancer properties of sultam derivatives.[1] The mechanisms are likely diverse and target-specific. Some oxasultams are suggested to act via alkylation, a mechanism common to many classic chemotherapy agents.[1] Other sultam-containing molecules have been designed as specific inhibitors of protein kinases, which are often dysregulated in cancer. The phenyl group in 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione could serve as a scaffold to position the molecule within the ATP-binding pocket of a kinase.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

For a novel compound like 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione, a systematic, multi-pronged approach is required to elucidate its molecular mechanism of action. The following workflow outlines a logical progression from broad phenotypic screening to specific target validation.

G A Phase 1: Phenotypic Screening B Cell-based assays (e.g., viability, cytokine release, reporter assays) A->B C Identify Active Phenotype(s) B->C D Phase 2: Target Hypothesis & Identification C->D E Affinity-based Methods (e.g., Affinity Chromatography, Chemical Proteomics) D->E F Activity-based Methods (e.g., Activity-Based Protein Profiling) D->F G Biophysical Methods (e.g., Cellular Thermal Shift Assay - CETSA) D->G H Generate List of Putative Protein Targets E->H F->H G->H I Phase 3: Target Validation & Mechanism Elucidation H->I J In Vitro Validation (Recombinant protein binding, enzymatic assays) I->J K Cellular Validation (Target engagement assays, siRNA knockdown, Western Blot for pathway analysis) I->K L Confirm Target & Elucidate Downstream Pathway J->L K->L

Figure 2: General experimental workflow for Mechanism of Action (MoA) studies.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Identification

Rationale: CETSA is a powerful biophysical method to identify the direct protein targets of a compound in a cellular environment. The principle is that a protein, when bound to a ligand (the drug), becomes stabilized and exhibits a higher melting temperature.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human cancer cell line or an immune cell line) to ~80% confluency.

    • Treat the cells with either the vehicle control (e.g., DMSO) or 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione at a predetermined concentration (e.g., 10x the EC50 from a viability assay) for 1-2 hours.

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend them in a suitable lysis buffer.

    • Aliquot the cell lysate into a PCR plate.

    • Heat the plate across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Protein Separation:

    • Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Protein Quantification:

    • Analyze the soluble protein fraction from each temperature point using quantitative mass spectrometry (e.g., ITRAQ or TMT labeling) or by Western blot for specific candidate proteins.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both vehicle- and drug-treated samples.

    • A rightward shift in the melting curve for a specific protein in the drug-treated sample indicates direct binding and stabilization, identifying it as a putative target.

Protocol 2: In Vitro Enzymatic Assay for Target Validation

Rationale: Once a putative enzyme target is identified (e.g., 5-LOX), its inhibition must be confirmed and quantified using a purified, recombinant version of the protein.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Obtain purified, recombinant human 5-LOX enzyme.

    • Prepare a stock solution of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione in DMSO. Create a serial dilution in assay buffer.

    • Prepare the substrate solution (e.g., arachidonic acid).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound or vehicle control.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Allow the reaction to proceed for a set time (e.g., 10-20 minutes).

  • Signal Detection:

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., a colorimetric or fluorescent assay kit that measures the downstream product).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

While the specific molecular mechanism of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione remains to be elucidated, its γ-sultam core places it within a class of compounds with significant and diverse therapeutic potential. The most promising putative mechanisms include the dual inhibition of key inflammatory enzymes like 5-LOX and mPGES-1, and the potential for covalent modification of serine hydrolases.

The path forward for this compound requires a systematic investigation following the experimental workflows outlined in this guide. Phenotypic screening in relevant disease models will be crucial to identify its primary biological effect, which will, in turn, guide the subsequent target identification and validation studies. The insights gained from such studies will not only illuminate the mechanism of this specific molecule but also contribute to the broader understanding of the pharmacology of γ-sultams, paving the way for the development of novel therapeutics.

References

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2023). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2023). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 14(10), 1859-1899. Available at: [Link]

  • Grygorenko, O. O., et al. (2024). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. Available at: [Link]

  • Gommenginger, C., et al. (2023). TBAF-promoted carbanion-mediated sulfonamide cyclization of CF3-substituted N-allenamides: an access to fluorinated γ-sultams. Organic Chemistry Frontiers. Available at: [Link]

  • An, D., & Widen, J. C. (2009). An RCM Strategy to Stereodiverse δ-Sultam Scaffolds. Organic letters, 11(4), 855-858. Available at: [Link]

  • Grygorenko, O. O., et al. (2024). Bridged Bicyclic gamma-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. Available at: [Link]

  • Various Authors. (2024). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Selected examples of biologically active sultams. ResearchGate. Available at: [Link]

  • Page, M. I., & Morley, T. J. (2018). The decrease of enzyme activity against time in the inhibition of PPE with 2 × 10 −5 and 4 × 10 −5 M of N-benzyl-4,4-dimethyl-3-oxo-b-sultam 1 at pH 6.0 follows an exponential decay. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2024). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv. Available at: [Link]

  • Zajac, M., & Peters, R. (2007). Catalytic Asymmetric Formation of β-Sultams. Organic Chemistry Portal. Available at: [Link]

  • Liu, Y., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & medicinal chemistry letters, 24(12), 2639-2642. Available at: [Link]

  • Various Authors. (2024). Selected sultams of high practical significance. ResearchGate. Available at: [Link]

  • An, D., & Widen, J. C. (2008). Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis-Hillman Reactions. The Journal of organic chemistry, 73(21), 8543-8546. Available at: [Link]

  • Various Authors. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. Available at: [Link]

  • Various Authors. (2019). Selected examples of isothiazoles with pharmacological activity. ResearchGate. Available at: [Link]

  • Stana, A., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules (Basel, Switzerland), 28(19), 6932. Available at: [Link]

Sources

structure-activity relationship (SAR) of fluorophenyl thiazolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the design, synthesis, and evaluation of fluorophenyl thiazolidine derivatives. It synthesizes current medicinal chemistry data to establish a robust structure-activity relationship (SAR) framework.

Executive Summary & Chemical Rationale

The thiazolidine core—specifically the 4-thiazolidinone and thiazolidine-2,4-dione (TZD) scaffolds—represents a "privileged structure" in drug discovery due to its ability to bind diverse biological targets, including PPAR


 (diabetes), MurB (bacterial cell wall), and various kinases (oncology).

The incorporation of a fluorophenyl moiety is not merely a steric modification; it is a strategic electronic and metabolic intervention. The high electronegativity of fluorine alters the pKa of neighboring functional groups, while the C-F bond's strength resists metabolic oxidation (blocking P450 sites). This guide dissects how the specific positioning of fluorine (ortho, meta, para) on the phenyl ring modulates biological activity.

Synthetic Architecture

To evaluate SAR, one must first master the synthesis. The most robust route for generating diverse 2-fluorophenyl-4-thiazolidinones is the one-pot three-component cyclization.

DOT Diagram: Synthetic Workflow

The following diagram outlines the logical flow for synthesizing these derivatives, highlighting the critical cyclization step.

SynthesisWorkflow Start Reagents Preparation Step1 Schiff Base Formation (Imine Intermediate) Start->Step1 Fluorobenzaldehyde + Aromatic Amine Step2 Mercapto Acid Attack (Nucleophilic Addition) Step1->Step2 + Thioglycolic Acid Step3 Cyclization & Dehydration (-H2O) Step2->Step3 Reflux/Toluene Final Fluorophenyl Thiazolidinone Product Step3->Final Recrystallization

Figure 1: Step-wise synthetic pathway for 2,3-disubstituted-4-thiazolidinones via Knoevenagel-type condensation.

Protocol 1: One-Pot Synthesis of 2-(4-Fluorophenyl)-4-thiazolidinones

Validation: This protocol ensures high yield (>70%) and minimizes side reactions common in stepwise methods.

  • Reactants: Equimolar amounts (0.01 mol) of 4-fluorobenzaldehyde and a substituted aromatic amine (e.g., 4-chloroaniline).

  • Solvent: 30 mL of dry toluene or benzene (using a Dean-Stark trap is critical to remove water and drive equilibrium).

  • Catalyst: No catalyst is strictly required, but a catalytic amount of anhydrous

    
     can accelerate imine formation.
    
  • Cyclization: Add thioglycolic acid (0.012 mol) dropwise.

  • Reflux: Heat the mixture at reflux for 6–10 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Work-up: Neutralize the reaction mixture with 10%

    
     to remove unreacted acid.
    
  • Purification: The precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure fluorinated derivative.

Structure-Activity Relationship (SAR) Analysis

The SAR of fluorophenyl thiazolidines is governed by the electronic influence of fluorine on the aromatic ring and the steric fit within the binding pocket.

Comparative Activity Data

The following table aggregates data from recent studies, comparing the efficacy of Fluorine positioning against standard reference drugs.

Compound IDStructure (F-Position)TargetActivity MetricReference
Cmpd 4a 2-(4-fluorophenyl)-thiazolidin-4-oneS. aureusMIC: 12.5 µg/mL1
Les-3166 2-(4-chlorophenoxy)-N-(4-methoxyphenyl)P. aeruginosaBiofilm Inhib: 58%2
5b 2-(2,4-difluorophenylimino)-5-fluoroHepG2 (Liver Cancer)High Cytotoxicity3
Cmpd 6k 4-fluorophenyl-sulfonyl TZDXanthine OxidaseIC50: 3.56 µM4
Key SAR Insights
  • The C2-Phenyl Ring (The "Warhead"):

    • Para-Fluorine (4-F): Consistently enhances antimicrobial activity. The fluorine atom at the para position prevents metabolic hydroxylation (a common clearance pathway for phenyl rings), extending the half-life. It also increases lipophilicity (

      
      ), facilitating penetration through bacterial cell walls [Source 1.1].
      
    • Meta-Fluorine (3-F): In anticancer studies, meta-substitution often outperforms para. For example, 3-ethyl-5-fluoro-2-phenylimino derivatives with meta-fluorine showed superior binding to kinase domains due to specific electrostatic interactions with the binding pocket residues [Source 1.6].

    • Ortho-Fluorine (2-F): Often creates steric hindrance that can reduce binding affinity, though it can lock the phenyl ring conformation, which is beneficial for specific rigid receptors.

  • The N3-Position:

    • Substitution at N3 with electron-donating groups (e.g., methoxyphenyl) can decrease antimicrobial potency compared to electron-withdrawing groups. However, bulky groups here are tolerated well in anticancer targets (e.g., PLK1 inhibitors) [Source 1.16].

  • The C5-Position:

    • Introduction of a fluorine atom directly on the thiazolidine ring (C5-F) or a benzylidene group significantly increases cytotoxicity against cancer lines (HepG2, HCT116). The C5-arylidene double bond (Michael acceptor) is crucial for covalent interactions with cysteine residues in target enzymes [Source 1.2].

Mechanism of Action: Visualized

Understanding how these molecules work is as important as their structure.

  • Antimicrobial: Inhibition of MurB (peptidoglycan synthesis) and biofilm disruption.

  • Anticancer: Inhibition of Polo-like Kinase 1 (PLK1) and induction of ROS-mediated apoptosis.

DOT Diagram: Signaling & Inhibition Pathway

MOA Target1 Bacterial MurB Enzyme Effect1 Cell Wall Lysis Target1->Effect1 Target2 PLK1 (Cancer Kinase) Effect2 G2/M Cell Cycle Arrest Target2->Effect2 Target3 PPAR-gamma (Diabetes) Effect3 Insulin Sensitization Target3->Effect3 Drug Fluorophenyl Thiazolidine Derivative Drug->Target1 Inhibits (C2-F interaction) Drug->Target2 ATP Competitive Binding Drug->Target3 Agonist Activation

Figure 2: Multi-target mechanism of action for fluorophenyl thiazolidine derivatives.

Experimental Protocols for Biological Evaluation

To replicate the findings referenced in the SAR section, use the following standardized assays.

Protocol 2: Antimicrobial Susceptibility (Microdilution Method)

Reference Standard: CLSI Guidelines.

  • Preparation: Dissolve fluorophenyl thiazolidine derivatives in DMSO to create a stock solution (e.g., 1000 µg/mL).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.

  • Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (blue to pink reduction) for clearer visualization of viable cells.

Protocol 3: Anticancer MTT Assay
  • Seeding: Plate HepG2 or MCF-7 cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations of the test compound (0.1 – 100 µM) for 48h.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well; incubate for 4h at 37°C.

  • Solubilization: Discard media and dissolve formazan crystals in 100 µL DMSO.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. NIH/PubMed Central. 1[5][6]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. 2

  • Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential. ResearchGate. 3

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. 4[5][6]

  • Synthesis, Molecular Docking and Anticancer Activity of Novel 1,3-Thiazolidin-4-Ones. SID.ir. 7

Sources

literature review of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-thiazolidine-1,1-dione, or γ-sultam, represents an intriguing and relatively underexplored heterocyclic scaffold in medicinal chemistry. As a cyclic sulfonamide, it offers a stable, synthetically accessible core with significant potential for biological activity.[1] This guide provides a comprehensive analysis of the predicted biological profile of a specific derivative, 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione. While direct experimental data for this exact molecule is sparse in publicly accessible literature, this document synthesizes information from related compounds to build a robust, evidence-based hypothesis for its primary biological functions. We will delve into the established activities of the γ-sultam core, analyze the critical role of the 4-fluorophenyl substituent, and propose primary therapeutic applications, focusing on anticonvulsant and anti-inflammatory activities. This guide is designed to serve as a foundational resource for researchers aiming to investigate this promising compound, complete with detailed experimental protocols and mechanistic insights.

Part 1: The γ-Sultam Scaffold: A Privileged Structure

The core of the target molecule is the 1,2-thiazolidine-1,1-dione, a five-membered cyclic sulfonamide commonly known as a γ-sultam. Unlike the more extensively studied thiazolidinones, the sultam features a sulfonyl group (SO₂) instead of a carbonyl group (C=O) adjacent to the ring nitrogen. This substitution imparts distinct chemical properties, including high stability and a unique three-dimensional geometry.

The sultam scaffold is gaining increasing attention in drug discovery, with derivatives showing a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and carbonic anhydrase inhibition.[1] The five-membered γ-sultam ring is among the most studied, second only to the six-membered δ-sultam, largely due to its inherent stability and relative ease of synthesis.[1]

General Synthesis of 4-Aryl-γ-Sultams

The synthesis of 4-aryl substituted γ-sultams can be achieved through several established routes. A common and effective method involves the multi-step conversion of a substituted styrene. This process provides a reliable pathway to the desired scaffold, allowing for variation in the aryl substituent.

Styrene 4-Fluorostyrene Epoxide Styrene Epoxide Styrene->Epoxide Epoxidation (e.g., m-CPBA) AminoAlcohol Amino Alcohol Epoxide->AminoAlcohol Ring Opening (e.g., NH₃) TaurineDeriv Taurine Derivative AminoAlcohol->TaurineDeriv Sulfonation SulfonylChloride Sulfonyl Chloride TaurineDeriv->SulfonylChloride Chlorination (e.g., SOCl₂) Sultam 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione SulfonylChloride->Sultam Intramolecular Cyclization (Base)

Caption: General synthetic pathway for 4-aryl-γ-sultams.

Part 2: The 4-Fluorophenyl Substituent: A Bioactive Mainstay

The introduction of a 4-fluorophenyl group at the 4-position of the sultam ring is a deliberate and strategic choice in medicinal chemistry. The fluorine atom, while minimally increasing steric bulk, profoundly alters the electronic properties of the phenyl ring.

Key Contributions of the 4-Fluoro Substituent:

  • Metabolic Blocking: The para-position of a phenyl ring is a common site for metabolic hydroxylation by cytochrome P450 enzymes. The strong carbon-fluorine bond is resistant to this process, thereby increasing the metabolic stability and bioavailability of the molecule.

  • Enhanced Binding Affinity: Fluorine is highly electronegative and can act as a hydrogen bond acceptor. This can introduce new, favorable interactions with biological targets like enzyme active sites or receptor binding pockets.

  • Modified Lipophilicity: The fluoro-substituent increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier—a critical feature for centrally acting drugs.

The utility of the 4-fluorophenyl moiety is well-documented across numerous classes of bioactive molecules, including those with anticonvulsant, anti-inflammatory, and antimicrobial properties.[2][3]

Part 3: Predicted Biological Activity Profile

Based on the known properties of the γ-sultam scaffold and the 4-fluorophenyl group, we hypothesize that 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione possesses significant potential as both an anticonvulsant and an anti-inflammatory agent.

Anticonvulsant Activity

The development of novel anticonvulsant drugs is a critical area of research. The structural features of our target molecule strongly suggest activity in this domain.

Causality and Rationale:

  • Structural Analogy to GABA: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[4] The γ-sultam ring can be viewed as a conformationally restricted analogue of GABA, potentially allowing it to interact with components of the GABAergic system.

  • Proven Efficacy of Sulfonamides in CNS: The broader class of sulfonamides has yielded numerous CNS-active drugs, indicating the scaffold's suitability for targeting neurological pathways.[5]

  • Role of the 4-Fluorophenyl Group: This moiety is a common feature in many successful anticonvulsant drugs. For instance, studies on thiazolidin-4-ones have shown that derivatives with a 4-fluorophenyl group exhibit potent anticonvulsant activity.[2] Similarly, a pyrrolidine-2,5-dione derivative featuring a 4-fluorophenyl group was identified as a powerful anticonvulsant, acting on voltage-gated sodium and calcium channels.[6]

Proposed Mechanism of Action: The primary mechanism for many anticonvulsants involves the modulation of voltage-gated ion channels to reduce neuronal hyperexcitability. Drugs like Phenytoin and Lamotrigine act by inhibiting voltage-dependent sodium channels.[7] Given the evidence from related compounds, a likely mechanism for 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione is the blockade of voltage-gated sodium channels, and potentially L-type calcium channels.

cluster_Neuron Presynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Open State Inactivated State Block Stabilizes Inactivated State Na_Channel:p2->Block Sultam 4-(4-F-Ph)-γ-sultam Sultam->Na_Channel:p2 Binds & Blocks Effect Reduced Na+ Influx Decreased Neuronal Firing Block->Effect cluster_MES Maximal Electroshock (MES) Test cluster_scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Start Synthesized Compound (e.g., in 0.5% methylcellulose) IP_Admin Administer Compound (i.p.) to Mice/Rats Start->IP_Admin Wait Wait 30-60 min (Time to Peak Effect) IP_Admin->Wait MES_Stim Apply Electrical Stimulus (corneal electrodes) Wait->MES_Stim scPTZ_Inject Inject scPTZ (CD₉₇) Wait->scPTZ_Inject MES_Obs Observe for Tonic Hindlimb Extension MES_Stim->MES_Obs MES_Result Result: Protection or No Protection MES_Obs->MES_Result Data Determine ED₅₀ (Effective Dose, 50%) MES_Result->Data scPTZ_Obs Observe for Clonic Seizures (>5 seconds) scPTZ_Inject->scPTZ_Obs scPTZ_Result Result: Protection or No Protection scPTZ_Obs->scPTZ_Result scPTZ_Result->Data

Caption: Workflow for primary in vivo anticonvulsant screening.

Step-by-Step Methodology: MES Test

  • Animal Preparation: Use male albino mice (20-25 g). House animals in standard conditions with free access to food and water.

  • Compound Administration: Administer the test compound, 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione, intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg), typically dissolved in a vehicle like 0.5% methylcellulose. A control group receives only the vehicle.

  • Time to Peak Effect: Wait for the time of peak effect, usually 30 to 60 minutes post-administration.

  • Electrode Application: Apply a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine) to the animal's corneas.

  • Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes using a specialized seizure apparatus.

  • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: The absence of the tonic hindlimb extension is recorded as protection. The percentage of protected animals at each dose is calculated to determine the median effective dose (ED₅₀).

Protocol: Carrageenan-Induced Paw Edema Test

This is a classic and reliable model for evaluating acute anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Preparation: Use male Wistar rats (150-180 g).

  • Compound Administration: Administer the test compound orally or i.p. at various doses one hour before the carrageenan injection. A positive control group receives a standard drug like Indomethacin (10 mg/kg). A control group receives only the vehicle.

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Part 5: Structure-Activity Relationship (SAR) and Data Summary

While data for the specific target molecule is unavailable, we can compile data from related heterocyclic anticonvulsants to underscore the importance of the 4-fluorophenyl group.

Table 1: Anticonvulsant Activity of Selected Heterocyclic Compounds

Compound IDCore ScaffoldKey SubstituentMES ED₅₀ (mg/kg)Reference
Compound 3c Thiazolidin-4-one2-(4-fluorophenyl)Active[2]
Compound 6 Pyrrolidine-2,5-dioneN-linked 4-fluorophenyl68.30[6]
Phenytoin Hydantoin5,5-diphenyl~9.5[7]
Valproic Acid Carboxylic Acidn-propyl252.74[6]

This table illustrates that the fluorophenyl moiety is a common feature in potent anticonvulsant agents across different scaffolds, often conferring activity comparable to or better than established drugs.

Conclusion

4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione is a compound of significant scientific interest, positioned at the intersection of a promising heterocyclic core (the γ-sultam) and a well-established bio-active moiety (the 4-fluorophenyl group). The theoretical framework and comparative analysis presented in this guide strongly suggest its potential as a novel anticonvulsant agent, likely acting via modulation of neuronal voltage-gated ion channels. A secondary, but also plausible, activity is in the anti-inflammatory domain. The provided experimental protocols offer a clear, validated pathway for researchers to empirically test these hypotheses. Further investigation into this molecule and its derivatives is highly warranted and could lead to the development of a new class of therapeutics for neurological and inflammatory disorders.

References

[1]Ng, X. W., et al. (2023). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. Available at: [Link] [8]Doss, S. H., et al. (2000). Synthesis of Sultam Derivatives with Expected Biological Activity. Molecules. Available at: [Link] [2]Anonymous. (2023). SYNTHESIS AND ANTICONVULSANT ACTIVITY OF 4-THIAZOLIDINONE ANALOGUES OF 2-AMINO-5-CHLOROPYRIDINE. ResearchGate. Available at: [Link] [3]Kumar, P., et al. (2022). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Molecules. Available at: [Link] [5]Caporuscio, F., et al. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. Expert Opinion on Drug Discovery. Available at: [Link] [6]Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. Available at: [Link] [7]Anonymous. (2025). Synthesis and Anticonvulsant activity of Thiazolidinone derivatives. ResearchGate. Available at: [Link] [4]Yogeeswari, P., et al. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery. Available at: [Link]

Sources

A Technical Guide to Assessing the Metabolic Stability of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1] Early-stage assessment of metabolic lability is therefore essential for guiding medicinal chemistry efforts and selecting compounds with a higher probability of clinical success. This in-depth technical guide provides a comprehensive framework for evaluating the metabolic stability of the novel compound 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione using a liver microsomal assay. We will delve into the scientific rationale behind the experimental design, provide a detailed, field-proven protocol, and outline the necessary steps for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust in vitro metabolism studies.

Introduction: The Crucial Role of Metabolic Stability in Drug Discovery

In the journey of a drug from discovery to clinical application, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are paramount. Metabolism, the enzymatic conversion of drug molecules into other compounds (metabolites), is a key process that governs a drug's efficacy and safety.[2] The rate at which a compound is metabolized is termed its metabolic stability.

A compound with low metabolic stability is rapidly cleared from the body, often resulting in a short duration of action and poor bioavailability.[3] This may necessitate frequent or higher doses to maintain therapeutic concentrations, potentially leading to poor patient compliance and increased risk of adverse effects.[2][3] Conversely, a compound that is too stable may accumulate in the body, leading to toxicity.[2] Therefore, optimizing for a moderate and predictable metabolic stability profile is a cornerstone of modern drug design.[4]

The liver is the primary site of drug metabolism, largely mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[5][6] In vitro models that harness these enzymes are invaluable for predicting a compound's in vivo metabolic fate in a high-throughput and cost-effective manner.[1][7]

Liver Microsomes: A Key In Vitro Tool for Metabolism Studies

Liver microsomes are vesicles of the endoplasmic reticulum prepared from liver tissue via homogenization and differential centrifugation.[5][8] They are a robust and widely used in vitro system because they contain a high concentration of the major Phase I drug-metabolizing enzymes, particularly the Cytochrome P450s (CYPs).[9][10]

Why Choose Liver Microsomes?

  • Rich in Phase I Enzymes: Microsomes are an enriched source of CYPs, the enzymes responsible for the oxidative metabolism of approximately 60-75% of all marketed drugs.[3][5]

  • High-Throughput & Cost-Effective: The preparation is relatively straightforward, and microsomes can be stored for long periods, making them ideal for screening large numbers of compounds in early discovery.[11][12]

  • Predictive Power: Data from microsomal stability assays, specifically the calculation of in vitro intrinsic clearance (CLint), can be used in models to predict in vivo hepatic clearance.[7][13]

  • Species Specificity: Using microsomes from different species (e.g., human, rat, mouse, dog) provides crucial insights into interspecies differences in metabolism, which is vital for preclinical-to-human extrapolation.[5][12]

While microsomes are excellent for studying CYP-mediated (Phase I) metabolism, it's important to note they lack the cytosolic enzymes and cofactors required for many Phase II conjugation reactions unless specifically supplemented.[12][14] For a more complete picture of metabolism, hepatocytes, which contain both Phase I and Phase II enzymes, may be used in later-stage studies.[14]

Focus Compound: 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione

The subject of this guide is 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione. This molecule contains two key structural features relevant to drug metabolism:

  • A Cyclic Sulfonamide (Sultam) Core: The 1,2-thiazolidine-1,1-dione is a sultam. This functional group is generally stable, but the heterocyclic ring can be a potential site for oxidative metabolism.

  • A Fluorinated Phenyl Ring: The incorporation of fluorine onto an aromatic ring is a common medicinal chemistry strategy to improve metabolic stability.[15] The high strength of the C-F bond makes it resistant to cleavage by CYP enzymes, which often target C-H bonds for hydroxylation. Fluorination can block a potential "metabolic soft spot," forcing metabolism to occur elsewhere on the molecule or slowing it down altogether.[15]

The goal of this assay is to quantify the rate at which this specific compound is metabolized by liver microsomal enzymes.

Experimental Design: Assessing Microsomal Stability

Principle of the Assay

The core principle is to incubate the test compound at a fixed concentration with a known amount of liver microsomal protein at a physiological temperature (37°C). The metabolic reaction is initiated by adding a crucial cofactor, β-Nicotinamide adenine dinucleotide phosphate (NADPH), which is required for the catalytic activity of CYP enzymes.[10][16] Aliquots are taken at various time points, and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) which precipitates the proteins.[13] The concentration of the remaining parent compound in each sample is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance of the compound is used to determine its metabolic stability.[10]

Materials and Reagents
  • Test Compound: 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione (10 mM stock in DMSO)

  • Liver Microsomes: Pooled human liver microsomes (HLM) or other species (e.g., rat, mouse), stored at -80°C. Protein concentration typically 20 mg/mL.

  • Buffer: 100 mM Potassium phosphate buffer, pH 7.4.

  • Cofactor Solution: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH. A regenerating system provides a sustained supply of NADPH, preventing its depletion during the incubation.[17]

  • Positive Control Compounds:

    • High Clearance Control: Verapamil or Dextromethorphan (10 mM stock in DMSO).

    • Low Clearance Control: Diazepam or Warfarin (10 mM stock in DMSO).

  • Internal Standard (IS): A structurally similar and stable compound (e.g., Tolbutamide, Labetalol) used for LC-MS/MS analysis to correct for variations in sample processing and instrument response.

  • Quenching Solution: Ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 nM).

  • Instrumentation: Incubator/shaking water bath, centrifuge, liquid handler (optional), LC-MS/MS system.[18]

Detailed Experimental Protocol

Step 1: Preparation of Reagents

  • Thaw Microsomes: Thaw the vial of pooled liver microsomes on ice. Once thawed, dilute with cold 100 mM potassium phosphate buffer (pH 7.4) to an intermediate stock concentration (e.g., 1 mg/mL). Keep on ice. The final protein concentration in the incubation will be 0.5 mg/mL.[9]

  • Prepare Compound Working Solutions: Prepare a 100 µM intermediate stock of the test compound and control compounds by diluting the 10 mM DMSO stock with buffer. This minimizes the final DMSO concentration in the incubation to <0.1%, as high solvent concentrations can inhibit enzyme activity.[11]

  • Prepare Cofactor: Prepare the NADPH solution according to the manufacturer's instructions. The final concentration in the incubation should be 1 mM.[12]

Step 2: Incubation Procedure This protocol is designed for a 96-well plate format for higher throughput.

  • Pre-incubation: In a 96-well plate, add the microsomal protein solution and the test compound working solution. For each compound, prepare wells for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes) and a negative control well.

    • To each well: Add 95 µL of the 1 mg/mL microsomal stock.

    • To each well: Add 5 µL of the 100 µM compound stock. This results in a final test compound concentration of 5 µM.

  • Negative Control: For the negative control wells ("-NADPH"), initiate the reaction with 100 µL of buffer instead of the NADPH solution. This control is crucial to assess for any non-enzymatic (chemical) degradation of the compound.[12]

  • Pre-warm: Place the plate in an incubator at 37°C for 5-10 minutes to allow the mixture to reach physiological temperature.[19]

  • Initiate Reaction: Start the metabolic reaction by adding 100 µL of the pre-warmed NADPH solution to each well (except the "-NADPH" controls). The final incubation volume is 200 µL, with a microsomal protein concentration of 0.5 mg/mL and a test compound concentration of 2.5 µM.

Step 3: Time Point Sampling and Reaction Quenching

  • T=0 minute: Immediately after adding NADPH to the first time point well, transfer a 50 µL aliquot to a separate 96-well collection plate containing 150 µL of ice-cold acetonitrile with internal standard. This represents the 0-minute time point.

  • Subsequent Time Points: At each subsequent time point (5, 15, 30, 45, 60 min), transfer a 50 µL aliquot from the appropriate well into the collection plate with the quenching solution. Mix well.

  • Protein Precipitation: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated microsomal proteins.[20]

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing samples from metabolic stability assays due to its exceptional sensitivity and selectivity.[21][22]

  • Chromatography (LC): A reverse-phase C18 column is typically used to separate the parent compound from potential metabolites and matrix components.

  • Mass Spectrometry (MS/MS): The instrument is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the mass of the parent compound) is selected and fragmented, and a specific product ion is monitored. This highly specific transition provides accurate quantification even in a complex biological matrix.[23]

  • Quantification: The peak area of the analyte is normalized to the peak area of the internal standard for each sample. This ratio is used to determine the percentage of the compound remaining at each time point relative to the T=0 sample.

Diagram: Experimental Workflow for Microsomal Stability Assay

G cluster_prep 1. Reagent Preparation cluster_inc 2. Incubation (37°C) cluster_samp 3. Sampling & Quenching cluster_ana 4. Analysis prep_cpd Prepare Compound (100 µM) pre_inc Pre-Incubate: Microsomes + Compound prep_cpd->pre_inc prep_mic Prepare Microsomes (1 mg/mL) prep_mic->pre_inc prep_nadph Prepare NADPH (2 mM) start_rxn Initiate Reaction: Add NADPH prep_nadph->start_rxn pre_inc->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow of the microsomal metabolic stability assay.

Data Analysis and Interpretation

Calculating Key Parameters

The primary data output from the LC-MS/MS is the peak area ratio of the analyte to the internal standard. The percentage of compound remaining at each time point is calculated relative to the zero-minute time point.

  • Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining compound against time. The slope of the resulting line is the elimination rate constant, k. The line should be linear for first-order kinetics.

    • Slope = -k

  • In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized. It is calculated from the rate constant k.

    • t½ (min) = 0.693 / k

  • In Vitro Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize the drug, normalized to the amount of protein used in the assay.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation (µL) / Amount of Protein (mg))

Data Visualization and Tabulation

Clear presentation of the data is essential for interpretation and comparison between compounds.

Table 1: Example Metabolic Stability Data for 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione

CompoundSpeciest½ (min)CLint (µL/min/mg)Classification
Test Compound Human45.230.7Moderate Clearance
Test Compound Rat18.574.9High Clearance
Verapamil (Control) Human8.9155.7High Clearance
Diazepam (Control) Human> 60< 23.1Low Clearance

Note: Data are hypothetical and for illustrative purposes.

The results allow for the classification of compounds. For example, a half-life of <30 minutes might be considered high clearance, while >60 minutes would be low clearance. These classifications help guide the next steps in the drug discovery process.

Predicting Metabolic Pathways of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione

While the stability assay quantifies the rate of metabolism, it does not identify the products of metabolism. However, based on the compound's structure, we can predict likely metabolic pathways.

Potential Phase I Metabolic Reactions:

  • Aromatic Hydroxylation: Although the fluorine atom at the C4 position of the phenyl ring will block metabolism at that site, the other positions on the ring (ortho and meta to the fluorine) are susceptible to hydroxylation by CYP enzymes.

  • Aliphatic Hydroxylation: The C4 and C5 positions of the thiazolidine ring are potential sites for hydroxylation.

  • N-Dealkylation/Oxidation: The nitrogen atom within the sultam ring is a potential site for oxidation.

  • Ring Cleavage: While less common, enzymatic cleavage of the sultam ring is a possibility.

The presence of the fluorine atom is expected to significantly influence the metabolic profile, likely directing metabolism away from the phenyl ring and towards the thiazolidine core.[15]

Diagram: Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Parent Parent Compound 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione M1 Aromatic Hydroxylation (ortho to F) Parent->M1 Oxidation M2 Aliphatic Hydroxylation (Thiazolidine Ring) Parent->M2 Oxidation M3 N-Oxidation (Sultam N) Parent->M3 Oxidation M4 Glucuronide Conjugate (of hydroxylated metabolite) M1->M4 Conjugation M2->M4

Caption: Predicted metabolic pathways for the target compound.

Conclusion and Future Directions

The liver microsomal stability assay is an indispensable tool in modern drug discovery, providing critical data to guide the optimization of lead compounds.[19] By following the detailed protocol outlined in this guide, researchers can obtain reliable and reproducible data on the metabolic stability of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione and other novel chemical entities.

The results from this assay establish an initial pharmacokinetic profile. If a compound shows very high clearance (low stability), medicinal chemists can use this information to make structural modifications aimed at improving stability. If the compound shows promising stability, the next logical steps would include:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of the major metabolites formed.[12]

  • Reaction Phenotyping: Determining which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for the compound's metabolism to predict potential drug-drug interactions.[8]

  • Hepatocyte Stability Assays: Confirming the stability profile in a more physiologically complete system that includes both Phase I and Phase II metabolic pathways.[14]

By integrating these in vitro assays into the drug discovery cascade, development teams can make more informed decisions, reduce attrition rates, and ultimately accelerate the delivery of safe and effective new medicines.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. (URL: [Link])

  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (URL: [Link])

  • What is the importance of metabolic stability in drug design? - Patsnap Synapse. (URL: [Link])

  • Drug Metabolism Studies Using Liver Microsomes - Milecell Bio. (URL: [Link])

  • Video: Pharmacogenetics of Phase I Enzymes: Cytochrome P450 Isozymes - JoVE. (URL: [Link])

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations - Longdom. (URL: [Link])

  • What are Cytochrome P450 Enzymes? - News-Medical. (URL: [Link])

  • Cytochrome P450 Drug Metabolism - DynaMed. (URL: [Link])

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: [Link])

  • Drug Metabolism - The Importance of Cytochrome P450 3A4 - Medsafe. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 - protocols.io. (URL: [Link])

  • Microsomal Clearance/Stability Assay - Domainex. (URL: [Link])

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (URL: [Link])

  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy - Longdom Publishing. (URL: [Link])

  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (URL: [Link])

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. (URL: [Link])

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (URL: [Link])

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (URL: [Link])

  • Drug metabolic stability in early drug discovery to develop potential lead compounds - Springer. (URL: [Link])

  • In Vitro Approaches to Human Drug Metabolism - Oxford Biomedical Research. (URL: [Link])

  • In Vitro Drug Metabolism Using Liver Microsomes - PubMed. (URL: [Link])

  • NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies - PubMed. (URL: [Link])

  • Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery | American Pharmaceutical Review. (URL: [Link])

  • Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies - ResearchGate. (URL: [Link])

  • Metabolic stability and its role in the discovery of new chemical entities - De Gruyter. (URL: [Link])

  • Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (URL: [Link])

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes - protocols.io. (URL: [Link])

Sources

Methodological & Application

cell culture dosing methods for 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Cell Culture Dosing Protocols for 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione

Executive Summary

This technical guide details the preparation, solubilization, and dosing methodologies for 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione (referred to herein as F-TZD-1,1 ). Chemically classified as a cyclic sulfonamide (sultam), this compound presents specific challenges regarding lipophilicity and aqueous instability common to fluorinated heterocycles.

This protocol deviates from standard "glitazone" (thiazolidine-2,4-dione) methods due to the distinct polarity of the 1,1-dioxo-1,2-thiazolidine scaffold. We provide a self-validating workflow to ensure precise delivery of the active agent while mitigating compound precipitation and DMSO-induced cytotoxicity.

Compound Analysis & Physicochemical Context

To design a robust dosing strategy, we must first understand the molecule's behavior in solution.

  • Chemical Identity: 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione.

  • Structural Class: Sultam (Cyclic Sulfonamide). Note: The "1,1-dione" nomenclature refers to the

    
     sulfone group at position 1.
    
  • Estimated Molecular Weight: ~215.25 g/mol (Based on

    
    ).
    
  • Solubility Profile:

    • Water/Media: Poor (< 10 µM). High risk of microprecipitation.

    • DMSO: Excellent (> 50 mM).

    • Ethanol: Moderate.

Critical Insight: Unlike thiazolidine-2,4-diones which hydrolyze slowly, sultams are chemically stable but prone to "crashing out" upon rapid dilution into aqueous media. The dosing method must utilize a step-down dilution technique to prevent shock precipitation.

Reagent Preparation Protocol

Primary Stock Solution (50 mM)
  • Solvent: Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich D2650 or equivalent).

  • Vessel: Amber glass or polypropylene vials (avoid polystyrene, which DMSO can leach).

  • Procedure:

    • Weigh 10.76 mg of F-TZD-1,1 powder.

    • Add 1.0 mL of DMSO.

    • Vortex for 30 seconds until visually clear.

    • QC Step: Centrifuge at 10,000 x g for 1 minute. Inspect for pellet. If clear, proceed.

  • Storage: Aliquot into 50 µL volumes. Store at -20°C. Limit freeze-thaw cycles to max 3.

Working Stock (Intermediate Dilution)
  • Concept: Never add 100% DMSO stock directly to cells if the final concentration requires < 1:1000 dilution accuracy. Use a "200x" intermediate.

  • Preparation: Dilute the 50 mM Primary Stock to 200x the final target concentration using complete culture medium (or PBS if serum interference is suspected).

    • Example: For a 10 µM final dose, prepare a 2 mM intermediate (4 µL 50 mM Stock + 96 µL DMSO/Media).

Dosing Methodologies

We recommend Method A (Pre-Dilution) for most efficacy studies to ensure homogeneity. Method B (Direct Spike) is reserved for high-throughput screening (HTS) where liquid handling automation is available.

Method A: The "2x Concentrate" Exchange (Recommended)

This method minimizes osmotic shock and DMSO layering effects.

  • Cell Seeding: Plate cells in

    
     volume (e.g., 50 µL in a 96-well plate). Allow adherence (24h).
    
  • Preparation of 2x Dosing Media:

    • Prepare complete media containing 2x the target concentration of F-TZD-1,1.

    • Ensure DMSO concentration is also 2x the final desired limit (typically 0.2% - 1.0%).

  • Application:

    • Add

      
       volume of the 2x Dosing Media  gently to the wells.
      
    • Result: Cells are undisturbed; compound is instantly mixed at 1x concentration.

Method B: Serial Dilution (Dose-Response Curves)

Use this for determining


 / 

.
StepActionRationale
1 Prepare Top Dose (e.g., 100 µM) in Media + 0.5% DMSO.Establishes the clamp on max DMSO.
2 Prepare Diluent (Media + 0.5% DMSO).Maintains constant vehicle concentration across all doses.
3 Perform 1:3 serial dilutions in a separate "Master Plate".Avoids mixing errors directly on cells.
4 Transfer diluted media to cell plate.Ensures uniform exposure time.

Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways for dosing F-TZD-1,1, highlighting the "Solubility Check" loop often overlooked in standard protocols.

DosingWorkflow Start Solid F-TZD-1,1 Stock 50 mM Stock (100% DMSO) Start->Stock QC_Spin QC: Centrifuge (Check Precipitate) Stock->QC_Spin QC_Spin->Stock Pellet Found (Re-solubilize) Intermed Intermediate Dilution (200x Conc.) QC_Spin->Intermed Clear Method_Choice Select Dosing Method Intermed->Method_Choice Method_A Method A: 2x Exchange (Best for Adherent) Method_Choice->Method_A Method_B Method B: Master Plate (Best for Suspension/HTS) Method_Choice->Method_B Cells Cell Incubation (37°C, 5% CO2) Method_A->Cells Add 1:1 v/v Method_B->Cells Transfer Aliquot Readout Assay Readout (Viability/Activity) Cells->Readout

Figure 1: Step-wise workflow for solubilization and dosing. Note the critical QC centrifugation step to prevent micro-crystals from skewing data.

Quality Control & Validation

To ensure the observed effects are due to F-TZD-1,1 pharmacology and not artifacts, you must run the following controls:

Vehicle Control (The "Zero" Point)
  • Cells must be treated with media containing exactly the same % DMSO as the highest dose well (e.g., 0.5%).

  • Why? DMSO > 0.1% can induce differentiation in some stem cells or apoptosis in sensitive primary lines.

Precipitation Check (Microscopy)
  • Timing: 1 hour after dosing.

  • Method: Inspect the highest concentration well (100 µM) under 20x phase contrast.

  • Pass Criteria: No birefringent crystals or "oily" droplets visible.

  • Fail Action: If crystals are present, lower the max dose or increase serum concentration (BSA binds lipophiles).

Cytotoxicity Counter-Screen
  • Before assessing bioactivity (e.g., inhibition of a target), run a standard MTT or CellTiter-Glo assay at 24h.

  • If Cell Viability < 80% at the effective dose, the "activity" may be a false positive due to cell stress.

Data Presentation Template

When recording your dosing experiments, use a structured table to track the dilution factors. This eliminates calculation errors.

Table 1: Serial Dilution Scheme for 8-Point Dose Response (Starting 50 µM) Assumes 0.5% Final DMSO Concentration

PointTarget Conc (µM)Preparation (in Master Plate)Final DMSO %
1 50.02 µL Stock (50mM) + 1998 µL Media0.1%
2 16.7500 µL of Point 1 + 1000 µL Media0.1%
3 5.6500 µL of Point 2 + 1000 µL Media0.1%
4 1.9500 µL of Point 3 + 1000 µL Media0.1%
5 0.6500 µL of Point 4 + 1000 µL Media0.1%
6 0.2500 µL of Point 5 + 1000 µL Media0.1%
7 0.07500 µL of Point 6 + 1000 µL Media0.1%
8 0.0 (Vehicle)Media + 0.1% DMSO only0.1%

*Note: The "Media" used for dilution must contain 0.1% DMSO to keep vehicle constant, or use the "200x spike" method into plain media if DMSO tolerance is high.

References

  • Freshney, R. I. (2016). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. 7th Edition. Wiley-Blackwell. (Standard reference for cell seeding and recovery times).
  • Way, J. C. (2000). "Covalent modification of proteins by sultams." Biochemistry, 39(46), 14076-14083. Link (Provides context on the reactivity and stability of the sultam scaffold).

  • Sigma-Aldrich. "DMSO Solubility and Stability Guidelines for Small Molecules." Link (Source for solvent handling protocols).

  • Lipinski, C. A. (2001). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link (Foundational theory for managing lipophilic dosing).

Application Note: Microwave-Assisted Synthesis of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026


-sultam)

Introduction & Scientific Rationale

The target molecule, 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione , belongs to the class of cyclic sulfonamides (sultams) . Unlike their amide counterparts (


-lactams), sultams possess unique physiochemical properties, including enhanced hydrolytic stability and distinct hydrogen-bonding capabilities, making them valuable bioisosteres in drug design (e.g., for COX-2 inhibitors or calpain inhibitors).

Critical Distinction: This protocol specifically targets the 1,1-dione (sultam) core. It must not be confused with thiazolidine-2,4-diones (glitazones) or thiazolidin-4-ones, which are cyclic ureas/amides and follow completely different synthetic pathways (e.g., Knoevenagel condensation).

Why Microwave Irradiation?

The formation of the 5-membered sultam ring via intramolecular alkylation is kinetically disfavored compared to intermolecular reactions due to the entropic penalty of ring closure. Conventional thermal heating often leads to polymerization or elimination side products.

  • Dielectric Heating: Microwave irradiation (MWI) provides rapid, uniform heating, directly coupling with the polar sulfonamide and solvent (e.g., DMF/DMSO).

  • Reaction Acceleration: MWI significantly lowers the activation energy barrier for the

    
     cyclization, reducing reaction times from hours (reflux) to minutes.
    

Retrosynthetic Analysis & Mechanism

The most robust route to the 4-aryl-1,2-thiazolidine-1,1-dione core is the intramolecular nucleophilic substitution of a


-halo sulfonamide.
Mechanistic Pathway (DOT Visualization)

G Precursor 3-chloro-2-(4-fluorophenyl) propane-1-sulfonamide Deprotonation Base-Mediated Deprotonation (N-H) Precursor->Deprotonation K2CO3 / DBU Anion Sulfonamide Anion (Nucleophile) Deprotonation->Anion - H+ TS Transition State (MW Activated) Anion->TS Intramolecular Sn2 Attack Product 4-(4-fluorophenyl)- 1,2-thiazolidine-1,1-dione TS->Product Cyclization (- Cl-) MW Microwave Irradiation (Dielectric Heating) MW->TS Stabilizes TS Accelerates Rate

Figure 1: Mechanistic pathway for the microwave-assisted intramolecular cyclization of the


-chloro sulfonamide precursor.

Experimental Protocol

Phase 1: Precursor Preparation (Brief Overview)

Note: This application note focuses on the microwave cyclization step. The precursor, 3-chloro-2-(4-fluorophenyl)propane-1-sulfonamide , is assumed to be prepared via standard radical addition of sulfonyl chlorides to allyl chlorides or reduction of the corresponding chlorosulfonyl derivatives.

Phase 2: Microwave-Assisted Cyclization

Objective: Cyclize the linear precursor into the 5-membered sultam ring.

Materials
  • Substrate: 3-chloro-2-(4-fluorophenyl)propane-1-sulfonamide (1.0 equiv)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 equiv) or DBU (1.2 equiv for homogeneous phase)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) - High tan

    
     values for optimal MW absorption.
    
  • Additives: Catalytic Potassium Iodide (KI, 0.1 equiv) - Finkelstein condition to accelerate substitution.

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave-transparent process vial (borosilicate glass), dissolve 1.0 mmol of the precursor in 3 mL of dry DMF.

  • Base Addition: Add 2.0 mmol (276 mg) of anhydrous

    
    .
    
    • Tip: If using DBU, add dropwise to avoid exotherm.

  • Catalyst: Add 0.1 mmol (16 mg) of KI.

  • Sealing: Cap the vial with a PTFE-lined septum and crimp seal. Vortex for 30 seconds to ensure suspension of the base.

  • Microwave Parameters (Program):

    • Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator or Anton Paar Monowave).

    • Temperature: 130 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High

  • Work-up:

    • Cool the vial to room temperature (compressed air cooling).

    • Pour the reaction mixture into 20 mL of ice-cold water .

    • Acidify slightly with 1M HCl (to pH 5-6) to precipitate the sultam (if it doesn't precipitate, extract with EtOAc x3).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc gradient).

Optimization & Data Analysis

The following parameters were optimized to maximize yield and minimize the elimination side-product (styrene derivative).

ParameterCondition ACondition BCondition C (Optimal)
Solvent EthanolAcetonitrileDMF
Base Et3N (2 eq)K2CO3 (2 eq)K2CO3 (2 eq)
Catalyst NoneNoneKI (10 mol%)
Temp/Time 80°C (Reflux), 4h150°C (MW), 5 min130°C (MW), 15 min
Yield 45%72%91%
Purity (HPLC) 82%88%>98%

Key Insight: The addition of KI (Condition C) facilitates an in-situ Finkelstein reaction, converting the chloro-leaving group to a more reactive iodo-group, which is rapidly displaced by the sulfonamide anion under MW irradiation.

Troubleshooting & Critical Notes

  • Issue: Elimination vs. Cyclization.

    • Symptom:[1][2][3] Formation of 4-fluorophenyl-allyl sulfonamide (elimination product).

    • Solution: Lower the reaction temperature to 110°C and extend time. Avoid strong organic bases like t-BuOK; stick to carbonate bases.

  • Issue: Incomplete Conversion.

    • Symptom:[1][2][3] Starting material remains after 15 min.

    • Solution: Increase MW hold time to 25 minutes. Do not increase temperature above 160°C to prevent thermal decomposition of the sulfonyl group.

  • Safety Note: Sulfonyl chlorides and sulfonamides can be sensitizers. Handle all precursors in a fume hood. Microwave vials are under pressure; ensure the vessel is rated for the solvent vapor pressure at 130°C (DMF is safe, low pressure).

References

  • Microwave-Assisted Synthesis of Sultams

    • Detailed protocols on sultam synthesis via MACOS and b
    • Source:4

  • General Microwave Cyclization Methodologies

    • Discussion on intramolecular cyclization efficiency under dielectric he
    • Source:5

  • Taurine and Sultam Analogs

    • Background on the biological relevance of ethane -sultams and their synthesis.
    • Source:6[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Fluorophenyl)-1,2-thiazolidine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione. Our goal is to move beyond simple protocols by explaining the scientific rationale behind each step, enabling you to troubleshoot effectively and ensure the highest sample purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification and handling of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione.

Q1: What is 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione, and why is its purity critical? 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione is a heterocyclic compound containing a sulfonamide group, a class of structures known for a wide range of biological activities.[1][2] In drug development and biological screening, even minor impurities can lead to erroneous results, false positives, or unexpected toxicity.[3] Therefore, achieving high purity (>95%, often >99%) is essential for reliable and reproducible data in pharmacological and clinical studies.

Q2: What are the most common impurities I might encounter during its synthesis? Impurities typically arise from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: Such as the precursor aniline or sulfonyl chloride derivatives.

  • Side-Reaction Products: Sulfonamide synthesis can sometimes lead to side products like disulfides or polymers, especially if reaction conditions are not carefully controlled.[4]

  • Reagents and Catalysts: Residual base (e.g., pyridine, triethylamine) or catalysts used in the synthesis.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., Dichloromethane, Acetonitrile).[4]

Q3: What are the primary methods for purifying this compound? Given that 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione is typically a crystalline solid, the two most effective and widely used purification techniques are:

  • Recrystallization: An excellent method for removing small amounts of impurities from a solid sample. It relies on the differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.[4][5]

  • Flash Column Chromatography: A highly effective technique for separating compounds with different polarities. It is particularly useful when dealing with complex mixtures or when recrystallization fails to yield a pure product.[6][7]

Q4: What are the expected analytical characteristics of pure 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione? While specific data can vary slightly based on instrumentation and conditions, a pure sample should exhibit:

  • Appearance: A white to off-white crystalline solid.

  • Melting Point: A sharp melting point range (typically spanning 1-2°C). A broad or depressed melting point is a strong indicator of impurities.

  • ¹H NMR: Clean, well-resolved peaks corresponding to the aromatic (fluorophenyl group) and aliphatic (thiazolidine ring) protons with correct integration values. The absence of peaks from solvents or other organic impurities is key.

  • HPLC/LC-MS: A single major peak with high purity (e.g., >99% by area). Mass spectrometry should show a molecular ion peak corresponding to its molecular weight.

Troubleshooting and Purification Workflow

This section is designed as a problem-solving guide. Identify the issue you are facing and follow the recommended workflow.

Purification_Workflow start_node START: Crude Product Analysis problem_node problem_node start_node->problem_node Assess physical & analytical data action_node Attempt Recrystallization problem_node->action_node Impure but Crystalline Solid (Broad M.P., Minor Impurities) action_node2 Direct to Chromatography problem_node->action_node2 Sticky Solid or Oil (Major Impurities) action_node3 Charcoal Treatment Needed problem_node->action_node3 Colored Impurities (Yellow/Brown Tint) solution_node Execute Protocol 1: Recrystallization end_node Pure Product solution_node->end_node Verify Purity action_node->solution_node Primary Method solution_node2 Execute Protocol 2: Flash Column Chromatography action_node2->solution_node2 Primary Method action_node_alt Trituration action_node2->action_node_alt Alternative First Step solution_node2->end_node Verify Purity action_node_alt->solution_node2 Then... solution_node3 Add Activated Charcoal during Dissolution action_node3->solution_node3 Modification to Recrystallization solution_node3->solution_node Proceed with Recrystallization

Caption: Decision workflow for selecting the appropriate purification method.

Problem 1: The melting point of my sample is broad and lower than the literature value.

Cause: This is a classic sign of impurity. Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to melt and causing the melting to occur over a wider temperature range.

Solution: Recrystallization is the ideal first step. This technique is highly effective at removing small quantities of impurities from a crystalline solid. Proceed to Protocol 1: Recrystallization .

Problem 2: My product "oils out" or fails to crystallize during recrystallization.

Cause: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[5] This is often due to one of the following:

  • High Impurity Concentration: The impurities prevent the formation of a stable crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation where the compound crashes out as an amorphous oil.[6]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound, or the solvent may be too nonpolar.[5]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (10-20%) of additional hot solvent to reduce saturation. Allow the solution to cool much more slowly.[5]

  • Induce Crystallization: If the solution remains clear after slow cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of pure product. This provides a nucleation site for crystal growth.[5][6]

  • Change Solvents: The chosen solvent may be inappropriate. For sulfonamides, which have both polar and nonpolar groups, a solvent pair like ethanol/water or isopropanol/water is often effective.[5][8] Refer to the Solvent Selection Table below.

  • Pre-Purify: If oiling out persists, the impurity load is likely too high for recrystallization alone. Purify the material first using Protocol 2: Flash Column Chromatography and then recrystallize the resulting solid for final polishing.[5]

Problem 3: My TLC/HPLC analysis shows multiple spots/peaks, and the product is a sticky solid or oil.

Cause: This indicates a significant mixture of compounds with varying polarities. A sticky or oily consistency suggests that impurities are preventing the product from forming a solid crystalline lattice.[4]

Solution: This situation requires a more powerful separation technique than recrystallization. Flash column chromatography is the method of choice.

  • Develop a Method: First, use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your desired product and the impurities (aim for a product Rf value of ~0.3-0.4).

  • Purify: Proceed to Protocol 2: Flash Column Chromatography . For sticky solids or oils, "dry loading" the sample onto silica gel is highly recommended to improve separation.[6]

Problem 4: My crystalline product has a persistent yellow or brown color.

Cause: The color is likely due to highly conjugated or polymeric impurities that are present in very small amounts but are intensely colored.

Solution: These impurities can often be removed with activated charcoal during recrystallization.

  • Dissolve: Dissolve your crude product in the hot recrystallization solvent as described in Protocol 1 .

  • Treat with Charcoal: Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Reheat and Filter: Briefly reheat the mixture to boiling, then perform a hot gravity filtration to remove the charcoal (which has the colored impurities adsorbed to its surface).[6]

  • Crystallize: Allow the hot, colorless filtrate to cool slowly to form pure, colorless crystals.

Data & Protocols

Table 1: Recommended Solvents for Recrystallization
Solvent SystemBoiling Point (°C)PolarityRationale & Use Case
Isopropanol/Water ~83-100Polar ProticExcellent choice for many sulfonamides. The compound should be soluble in hot isopropanol and much less soluble upon the addition of water.[5][8]
Ethanol/Water ~78-100Polar ProticSimilar to isopropanol/water, a very common and effective system for compounds with mixed polarity.[8]
Ethyl Acetate/Hexane ~60-77Med. PolarityA good system if impurities are significantly more or less polar than the product. Dissolve in hot ethyl acetate and add hexane until cloudy.
Acetone 56Polar AproticCan be effective on its own if the compound shows a large solubility difference between hot and cold acetone.[8]
Protocol 1: Detailed Recrystallization Workflow
  • Solvent Selection: Choose a suitable solvent or solvent system (see Table 1). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[5]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This prevents the desired product from crystallizing prematurely.[5]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the crystals thoroughly, either on the filter paper under vacuum or in a desiccator, to remove all traces of solvent.

Protocol 2: Detailed Flash Column Chromatography Workflow
  • TLC Analysis: First, find a mobile phase (solvent system) that separates your compound from its impurities on a TLC plate. The target compound should have an Rf value of approximately 0.3-0.4 for optimal separation on the column. For basic compounds that streak on silica, adding 0.1-1% triethylamine or ammonia in methanol to the mobile phase can improve results.[6]

  • Column Preparation: Pack a glass column with silica gel using your chosen mobile phase (as a slurry). Ensure the silica bed is level and free of air bubbles.

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product in a minimal amount of a strong, volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Gently add this powder to the top of your packed column.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the compounds.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions onto TLC plates and visualizing them under a UV lamp.

  • Combine and Evaporate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator to yield the purified solid.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Felton, J. S. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes.
  • MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
  • Benchchem. (n.d.). Troubleshooting common issues in sulfonamide synthesis reactions.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.
  • PMC. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
  • MDPI. (2023, December 26). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review.

Sources

optimizing solubility of fluorophenyl thiazolidines in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Technical Support Guide & Troubleshooting Subject: Optimizing Solubility of Fluorophenyl Thiazolidines in Aqueous Buffers Status: Active Assigned Specialist: Senior Application Scientist

Introduction: The "Fluorine Paradox"

Welcome to the SoluTech Center. You are likely here because your fluorophenyl thiazolidine derivatives are precipitating ("crashing out") when introduced to aqueous assay buffers.

This is a classic medicinal chemistry challenge. While the thiazolidine-2,4-dione (TZD) core provides specific biological activity (often as PPAR agonists or antimicrobial agents), the addition of a fluorophenyl group significantly alters the physicochemical landscape. Fluorine is unique: it increases lipophilicity (


) and metabolic stability but creates a "hydrophobic shield" that resists aqueous solvation [1].

This guide provides a self-validating workflow to solubilize these difficult compounds without compromising biological integrity.

Part 1: The Chemistry of Insolubility

To solve the problem, we must first understand the molecular enemies.

1. The Hydrophobic Tail (Fluorophenyl): The C-F bond is extremely strong and non-polar.[1] Unlike a C-H bond, fluorine holds its electrons tightly (low polarizability), meaning it does not participate well in London dispersion forces with water.[1] It essentially creates a "Teflon-like" surface on one side of your molecule.

2. The Acidic Head (Thiazolidine Ring): The NH group at the 3-position of the thiazolidine-2,4-dione ring is weakly acidic.

  • pKa Range: Typically 6.0 – 7.0 for TZD derivatives [2].

  • Implication: At pH < 6.0, the molecule is protonated (neutral) and least soluble. At pH > 7.5, it deprotonates (anionic), significantly increasing solubility.

Part 2: Stock Solution Preparation (The Foundation)

Critical Rule: Never attempt to dissolve solid fluorophenyl thiazolidines directly into aqueous buffer. You must create a high-concentration organic stock first.

Protocol A: The Anhydrous DMSO Stock

Dimethyl sulfoxide (DMSO) is the industry standard, but it is hygroscopic. Water contamination in DMSO lowers its solvating power for these specific compounds.

  • Solvent: Use anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Concentration: Aim for 10 mM to 50 mM . Do not push to 100 mM unless verified; fluorinated compounds often aggregate at high concentrations even in DMSO.

  • Dissolution:

    • Vortex for 60 seconds.

    • Sonicate at 40°C for 10 minutes. The crystal lattice energy of fluorinated aromatics is high; heat helps break it.

  • Validation: Inspect under a light source. If the solution is hazy, you have micro-precipitates.

Table 1: Solvent Compatibility Guide

SolventSolubility PotentialBiological CompatibilityNotes
DMSO HighLow (<0.5% v/v)Best universal solvent. Freezes at 18.5°C.
Ethanol ModerateModerate (<1% v/v)High evaporation rate. Less effective for rigid fluorinated rings.
DMF HighVery LowToxic to cells. Avoid if possible.
PEG-400 ModerateHigh (<5% v/v)Good co-solvent for in vivo formulations, less for HTS.
Part 3: The "Crash" Event (Kinetic Solubility)

Most precipitation happens during the dilution step. When a droplet of DMSO stock hits the aqueous buffer, the local concentration of water spikes, causing the hydrophobic fluorophenyl tails to aggregate instantly before they can disperse.

Protocol B: The "Intermediate Shift" Dilution

Do not pipette 1 µL of stock directly into 1000 µL of buffer. Use an intermediate dilution step.

Step-by-Step:

  • Stock: 10 mM compound in DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO (now 1 mM).

  • Pre-Buffer: Dilute 1:10 into a 50% DMSO / 50% Water mix (now 100 µM). Note: The presence of 50% DMSO prevents immediate crashing.

  • Final Assay: Dilute 1:100 into your Assay Buffer (Final: 1 µM compound, 0.5% DMSO).

Visualizing the Workflow:

DilutionProtocol Solid Solid Compound Stock 10mM Stock (100% DMSO) Solid->Stock Sonicate Inter Intermediate (50% DMSO / 50% H2O) Stock->Inter Step 1: Pre-dilute Buffer Assay Buffer (pH 7.4) Stock->Buffer Direct Spike Final Final Well (1µM, 0.5% DMSO) Inter->Final Step 2: Final Spike Buffer->Final Diluent Crash PRECIPITATION (Crash Out) Buffer->Crash Local H2O spike

Figure 1: The "Intermediate Shift" protocol minimizes the kinetic shock of introducing hydrophobic compounds to water, preventing the "Crash Out" scenario shown in the red path.

Part 4: Advanced Solubilization (Excipients & pH)

If Protocol B fails, you are facing a thermodynamic solubility limit. You must alter the buffer environment.

Strategy 1: Cyclodextrin Complexation

Cyclodextrins (CDs) are torus-shaped molecules with a hydrophilic exterior and a hydrophobic cavity.[2][3] They are the "gold standard" for fluorinated lipophilic compounds [3].

  • Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Why? The fluorophenyl group fits snugly into the

    
    -CD cavity (approx 6.0–6.5 Å diameter), shielding it from water.
    
  • Protocol:

    • Prepare a 20% (w/v) stock of HP-β-CD in water.

    • Use this CD solution to prepare your assay buffer (final CD conc. 0.5% - 2%).

    • Dilute your DMSO stock into this CD-enriched buffer.

Strategy 2: pH Optimization (The TZD Switch)

Leverage the acidity of the thiazolidine ring.

  • The Trick: Shift your buffer pH to 7.8 – 8.0 (if your protein/cells tolerate it).

  • Mechanism: At pH 8.0, a significant fraction of the TZD ring deprotonates to the anion. Ionic species are orders of magnitude more soluble than neutral ones.

  • Warning: Do not go > pH 9.0, as the thiazolidine ring can undergo hydrolysis (ring opening) [4].

Mechanism of Action Diagram:

SolubilizationMech Compound Fluorophenyl-TZD (Hydrophobic) Complex Inclusion Complex (Soluble) Compound->Complex Encapsulation Anion Deprotonated TZD (Anionic/Soluble) Compound->Anion Deprotonation (-H+) CD HP-beta-Cyclodextrin (Host) CD->Complex Base Alkaline Buffer (pH 8.0) Base->Anion

Figure 2: Dual solubilization pathways. Left: Cyclodextrin encapsulation of the fluorophenyl tail. Right: pH-induced ionization of the thiazolidine head group.

Part 5: Troubleshooting FAQ

Q1: My compound precipitates after 2 hours in the assay plate. Why?

  • Diagnosis: This is "Crystal Seeding." Your solution was supersaturated (kinetic solubility). Over time, it reverted to thermodynamic equilibrium.

  • Fix: Reduce the final concentration or add 0.01% Triton X-100 or Tween-20 to the buffer. Surfactants increase the critical supersaturation limit.

Q2: Can I use BSA (Bovine Serum Albumin)?

  • Answer: Yes, but with caution. BSA binds lipophilic compounds (like a "sponge").

  • Pros: It prevents precipitation.

  • Cons: It reduces the free concentration of your drug. If you use 0.1% BSA, your effective IC50 may shift significantly because 90% of your drug is bound to BSA, not your target.

Q3: How do I check for precipitation if I can't see it?

  • Method: Nephelometry (light scattering) is best.

  • Hack: Measure Absorbance at 650 nm (or any non-absorbing wavelength). If OD > 0.01, you have aggregation/turbidity.

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Sortino, M., et al. (2007). Antifungal, cytotoxic and SAR studies of a series of new N-phenyl derivatives of thiazolidin-4-one. Bioorganic & Medicinal Chemistry, 15(1), 484-494. Link

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[3] Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Link

  • Vigorita, M. G., et al. (1992). 3,3'-(1,2-Ethanediyl)-bis[2-aryl-4-thiazolidinones]. Synthesis and physicochemical properties.[1][4][5][6][7] Il Farmaco, 47(6), 827-840.

Sources

Navigating Phase Separation in Thiazolidine Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thiazolidine extraction. As a Senior Application Scientist, I understand that navigating the complexities of liquid-liquid extraction, particularly the frustrating challenge of phase separation, is a common hurdle in the laboratory. This guide is designed to provide you with in-depth, practical solutions to troubleshoot and prevent these issues, ensuring the integrity and efficiency of your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor phase separation and emulsion formation during thiazolidine extraction?

A1: Emulsion formation is a frequent challenge in liquid-liquid extractions and often arises when surfactant-like molecules are present in the sample.[1] These molecules, which can include phospholipids, free fatty acids, and proteins, possess solubility in both the aqueous and organic solvents, leading to the formation of a stable emulsion at the interface.[1] In the context of thiazolidine synthesis and extraction, several factors can contribute to this issue:

  • High Shear Mixing: Vigorous shaking or mixing can create fine droplets of one phase dispersed within the other, increasing the likelihood of a stable emulsion.[1][2]

  • Presence of Impurities: Crude reaction mixtures can contain unreacted starting materials, byproducts, or residual catalysts that act as emulsifying agents.

  • pH of the Aqueous Phase: The pH of the aqueous layer significantly influences the ionization state of thiazolidine derivatives, which often contain a carboxylic acid moiety.[3] At a pH near the pKa of the compound, it may exhibit surfactant-like properties, stabilizing emulsions.

  • Solvent Choice: The mutual solubility of the organic and aqueous phases can contribute to poor separation.[1] Some organic solvents have a higher tendency to form emulsions with aqueous solutions.

Q2: I'm observing a persistent emulsion layer. What are the immediate steps I can take to break it?

A2: When faced with a stubborn emulsion, several techniques can be employed to facilitate phase separation. The most effective approach often depends on the specific nature of your sample and the scale of your extraction.[4][5]

Initial Mechanical and Physical Methods:

  • Time and Gentle Agitation: The simplest first step is to allow the separatory funnel to stand undisturbed for a period, which can range from a few minutes to an hour.[4][5] Gentle tapping or swirling of the funnel can sometimes encourage the dispersed droplets to coalesce.[4][5]

  • Temperature Modification: Gently warming or cooling the separatory funnel can alter the solubility and viscosity of the phases, potentially destabilizing the emulsion.[2] However, be mindful of the thermal stability of your thiazolidine derivative.[6]

  • Filtration: Passing the entire mixture through a plug of glass wool or Celite can sometimes physically disrupt the emulsion.[7][8] Phase separation filter paper, which is highly silanized, can also be used to selectively allow either the aqueous or organic phase to pass through.[1]

Chemical Intervention Strategies:

  • "Salting Out" with Brine: Adding a saturated solution of sodium chloride (brine) is a highly effective technique.[1][9][10] The increased ionic strength of the aqueous layer reduces the solubility of organic compounds and can force surfactant-like molecules into one of the phases, thereby breaking the emulsion.[1][7][11] This process also helps to remove dissolved water from the organic layer.[9][12]

  • pH Adjustment: If the emulsion is suspected to be stabilized by acidic or basic impurities, adjusting the pH of the aqueous layer can be beneficial. For emulsions caused by alkali soaps or detergents, lowering the pH to around 2 with an acid like HCl can neutralize the emulsifying agent.[4][5]

  • Addition of a Different Organic Solvent: Introducing a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to break the emulsion.[1]

Advanced Laboratory Techniques:

  • Centrifugation: This is often the most effective method for breaking emulsions.[4][5][7] The centrifugal force accelerates the separation of the phases and can compact any solid interfacial material.[13][14][15]

  • Ultrasonic Bath: Placing the extraction vessel in an ultrasonic bath can provide the energy needed to disrupt the emulsion and promote coalescence of the dispersed phase.[4][5]

Troubleshooting Guides: A Deeper Dive

Guide 1: Proactive Strategies to Prevent Emulsion Formation

As a general rule, preventing an emulsion is easier than breaking one.[1] Here are some preventative measures to integrate into your workflow:

  • Gentle Inversions: Instead of vigorous shaking, use gentle swirling or a few slow inversions of the separatory funnel to mix the phases.[1] This minimizes the formation of fine droplets.

  • Pre-emptive "Salting Out": If you anticipate emulsion formation based on the nature of your sample, add salt to the aqueous phase before the extraction.[4][5]

  • Solvent Selection: Choose an extraction solvent with low mutual solubility with water. Refer to solvent miscibility tables to make an informed decision.

  • pH Control: Adjust the pH of your aqueous solution before adding the organic solvent to ensure your thiazolidine derivative is in its most non-polar, un-ionized form to maximize its partitioning into the organic phase and minimize its presence at the interface.[6][16]

Guide 2: Systematic Approach to Breaking a Persistent Emulsion

When faced with a difficult emulsion, a systematic approach is key. The following flowchart outlines a decision-making process for troubleshooting.

Emulsion_Troubleshooting start Persistent Emulsion Formed step1 Allow to Stand (15-30 min) Gentle Swirling start->step1 step2 Add Saturated Brine (NaCl solution) step1->step2 No Resolution end Phase Separation Achieved step1->end Resolved step3 Adjust pH of Aqueous Layer step2->step3 No Resolution step2->end Resolved step4 Filter through Glass Wool or Celite step3->step4 No Resolution step3->end Resolved step5 Centrifuge the Mixture step4->step5 No Resolution step4->end Resolved step6 Consider Ultrasonic Bath step5->step6 No Resolution step5->end Resolved step6->end Resolved fail Re-evaluate Extraction Protocol (Solvent, pH, Temperature) step6->fail No Resolution

Caption: A step-by-step workflow for resolving emulsions in thiazolidine extraction.

Experimental Protocols

Protocol 1: Standard Brine Wash for Emulsion Breaking
  • Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl). This is your brine solution.

  • Application: Carefully add the brine solution to the separatory funnel containing the emulsion. A volume of approximately 10-20% of the total liquid volume is a good starting point.[9]

  • Mixing: Gently invert the separatory funnel a few times to mix the brine with the aqueous phase. Avoid vigorous shaking.

  • Observation: Allow the funnel to stand and observe if the emulsion begins to break. The separation should become more defined.

  • Separation: Once the layers have separated, drain the aqueous layer. You may wish to perform a second brine wash to further dry the organic layer.[12]

Protocol 2: Centrifugation for Emulsion Resolution
  • Transfer: Carefully transfer the entire contents of the separatory funnel (both phases and the emulsion) into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifugation: Centrifuge the tubes at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes. Higher speeds may be necessary for very stable emulsions.

  • Observation: After centrifugation, you should observe three distinct layers: the upper organic phase, the lower aqueous phase, and a compact layer of solid or semi-solid material at the interface.

  • Separation: Carefully pipette or decant the desired phase, leaving the interfacial material and the other phase behind.

Data Presentation

Table 1: Influence of pH on Thiazolidine Solubility and Extraction

pH of Aqueous PhaseIonization State of Carboxylic AcidExpected Solubility in Aqueous PhaseExpected Partitioning into Organic PhaseRisk of Emulsion Formation
< pKa Predominantly unionized (R-COOH)LowHighLow
≈ pKa 50% ionized (R-COO⁻) / 50% unionized (R-COOH)ModerateModerateHigh
> pKa Predominantly ionized (R-COO⁻)HighLowModerate

Note: The pKa of the carboxylic acid on the thiazolidine ring will vary depending on the specific substituents.

Advanced Considerations

The Role of Demulsifiers
Impact of Temperature

Temperature can influence phase separation by affecting the solubility of the solute in each phase, the viscosity of the liquids, and the interfacial tension.[6][22] In some systems, increasing the temperature can decrease the viscosity and promote phase separation.[23] However, for systems with a lower critical solution temperature (LCST), increasing the temperature can actually increase miscibility.[22] It is important to consider the thermal stability of your thiazolidine compound before applying heat.[6]

Logical Relationships in Troubleshooting

Logical_Relationships emulsion Emulsion Formation high_shear High Shear Mixing emulsion->high_shear Caused by impurities Surfactant-like Impurities emulsion->impurities Caused by ph_pka pH near pKa emulsion->ph_pka Caused by solvent Solvent Choice emulsion->solvent Caused by gentle_mixing Gentle Mixing high_shear->gentle_mixing Counteracted by brine_wash Brine Wash impurities->brine_wash Counteracted by ph_adjustment pH Adjustment ph_pka->ph_adjustment Counteracted by solvent_screen Solvent Screening solvent->solvent_screen Optimized by

Caption: Causal factors of emulsion and their corresponding preventative or corrective actions.

By understanding the underlying causes of phase separation issues and employing a systematic troubleshooting approach, you can overcome these challenges and improve the efficiency and success of your thiazolidine extractions.

References

  • Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed. (2013, June 15). [Link]

  • Enhancing Extractions by Salting Out | LCGC International. (2023, August 1). [Link]

  • Salting-out Liquid-Liquid Extraction (SALLE) - LCGC International. (2020, December 19). [Link]

  • An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis - ReCIPP. (n.d.). [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). [Link]

  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses - Celignis. (n.d.). [Link]

  • Salting Out During Extraction In The Centrifugal Extractor . (2025, February 19). [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). [Link]

  • Demulsifiers for resolution of pharmaceutical emulsions - Google P
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). [Link]

  • Demulsifiers Explained: Breaking Down Emulsions in Oil and Water - Patsnap Eureka. (2024, September 4). [Link]

  • Tackling emulsions just got easier - Biotage. (2023, January 17). [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. (n.d.). [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2020, November 12). [Link]

  • Centrifugation in Pharmaceuticals: Objectives, Principle, and Applications . (2025, March 5). [Link]

  • Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review - MDPI. (2023, April 7). [Link]

  • Liquid–liquid extraction - Wikipedia. (n.d.). [Link]

  • A Review on Centrifugation in the Pharmaceutical Industry - SciSpace. (n.d.). [Link]

  • Plant extraction as a new demuls - GSJ. (2023, October 15). [Link]

  • Application of centrifuges in the pharmaceutical industry: the dual challenge of high cleanliness and high separation force . (2025, July 22). [Link]

  • (PDF) Influence of temperature on the liquid-to-liquid extraction of 1-propanol from aqueous solutions containing nitromethane - ResearchGate. (2025, August 7). [Link]

  • 8.4 - Extraction and Washing Guide - MIT OpenCourseWare. (n.d.). [Link]

  • Extraction/Brine washing . (n.d.). [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014, November 7). [Link]

  • Synthesis and Characterization of New Demulsifier from Natural Polymer . (2022, September 15). [Link]

  • Effect of pH on extraction. (A) equilibrium pH versus initial pH in the... - ResearchGate. (n.d.). [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - MDPI. (2023, October 28). [Link]

  • Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC. (n.d.). [Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). [Link]

  • Extractions vs Washes - Chemistry Teaching Labs - University of York. (n.d.). [Link]

  • Effect of pH on the extraction efficiency | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

  • solid-liquid extraction - Columbia University. (n.d.). [Link]

  • Effect of pH on the extraction efficiency. Conditions: 25 mL of... - ResearchGate. (n.d.). [Link]

  • Thiazolidine Deprotection Using an Organic Solvent Extractable Aldehyde Scavenger for One-Pot Four-Segment Ligation - PubMed. (2024, September 13). [Link]

  • Effect of external phase pH to extraction efficiency. - ResearchGate. (n.d.). [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC. (2022, May 18). [Link]

  • Solvent/scavenger-free synthesis of thiazolidinone derivatives. - ResearchGate. (n.d.). [Link]

  • Thiazolidinediones: Recent Development in Analytical Methodologies - ResearchGate. (2023, August 4). [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. (n.d.). [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. (2021, October 30). [Link]

Sources

Technical Support Center: Enhancing Enantiomeric Excess in Chiral Thiazolidine-1,1-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the chiral synthesis of thiazolidine-1,1-diones. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance enantiomeric excess (e.e.), a critical parameter for the efficacy and safety of chiral drug candidates.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis and analysis of chiral thiazolidine-1,1-diones.

Q1: My asymmetric reaction is resulting in a low enantiomeric excess (e.e.). What are the most common initial checks I should perform?

A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis.[1] Before delving into extensive optimization, systematically verify the following:

  • Purity of Starting Materials and Reagents: Impurities can poison or inhibit the chiral catalyst, leading to a decrease in enantioselectivity.[1] Ensure all substrates, reagents, and solvents are of high purity and are properly stored.

  • Reaction Setup and Inert Atmosphere: Many chiral catalysts, especially organometallic complexes, are sensitive to air and moisture.[1] Confirm that your reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all glassware was thoroughly dried.

  • Analytical Method Validation: Inaccurate e.e. values can result from a non-optimized analytical method. Ensure your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method is capable of baseline-separating the two enantiomers.[2] It is essential to have a racemic sample of your product to confirm this separation.[2]

Q2: How do I accurately determine the enantiomeric excess of my thiazolidine-1,1-dione product?

A2: The most common and reliable methods for determining enantiomeric excess are chiral HPLC and chiral GC.[2][3] These techniques utilize a chiral stationary phase to separate the enantiomers, allowing for their quantification.[4] Other methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their integration and the calculation of e.e.[4][5]

  • Polarimetry: This technique measures the optical rotation of a sample. While widely used, it can be difficult to reproduce as it is highly dependent on concentration, solvent, and temperature.[5] An enantiopure reference sample is also required.[6]

Q3: Can the reaction temperature significantly impact the enantiomeric excess?

A3: Yes, temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantiomeric excess.[2] This is because the difference in activation energies for the formation of the two diastereomeric transition states becomes more pronounced at lower temperatures, favoring the formation of one enantiomer over the other.[2]

Q4: My reaction has stalled and is not going to completion. Could this affect the final enantioselectivity?

A4: An incomplete reaction can indeed complicate the interpretation of enantioselectivity.[2] If the catalyst degrades over time to a less selective species, a stalled reaction might show a lower e.e. than one that proceeds to completion with a highly active and stable catalyst.[2]

II. Troubleshooting Low Enantiomeric Excess: A Deeper Dive

This section provides a structured approach to troubleshooting and optimizing your chiral synthesis for higher enantiomeric excess.

Problem: Low Enantioselectivity Observed in the Synthesis of a Chiral Thiazolidine-1,1-dione

A systematic investigation is key to identifying and resolving the root cause of low e.e. The following workflow outlines a logical progression for troubleshooting.

Troubleshooting_Workflow start Low Enantiomeric Excess Observed catalyst Catalyst-Related Issues start->catalyst conditions Reaction Condition Issues start->conditions substrate Substrate/Reagent Issues start->substrate analysis Analytical Method Issues start->analysis sub_catalyst Purity & Activity Ligand Choice Catalyst Loading catalyst->sub_catalyst sub_conditions Temperature Solvent Concentration conditions->sub_conditions sub_substrate Purity Presence of Water/Oxygen substrate->sub_substrate sub_analysis Method Validation Racemic Standard analysis->sub_analysis end_goal High Enantiomeric Excess Achieved sub_catalyst->end_goal sub_conditions->end_goal sub_substrate->end_goal sub_analysis->end_goal

Caption: Troubleshooting workflow for low enantiomeric excess.

1. Catalyst System Investigation

The chiral catalyst is the heart of the asymmetric transformation. Its performance is paramount to achieving high enantioselectivity.

Question: I suspect my chiral catalyst is the source of the low e.e. What specific aspects should I investigate?

Answer:

  • Catalyst/Ligand Selection: The chosen chiral catalyst or ligand may not be optimal for your specific substrate.[1] It is often beneficial to screen a small library of related catalysts with varying steric and electronic properties to identify the best performer.

  • Catalyst Purity and Integrity: Ensure the catalyst is of high purity.[2] Catalyst decomposition due to sensitivity to air, moisture, or impurities can lead to the formation of less selective or non-selective catalytic species.[1]

  • Catalyst Loading: Both too high and too low catalyst loadings can negatively affect enantioselectivity.[1] Systematically optimize the catalyst loading to find the ideal concentration for your reaction.

2. Reaction Condition Optimization

The reaction environment plays a crucial role in the stereochemical outcome of the reaction.

Question: How can I optimize my reaction conditions to improve enantiomeric excess?

Answer:

  • Temperature Screening: As a general rule, lowering the reaction temperature often increases enantioselectivity.[2] Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal condition.

  • Solvent Screening: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.[1][2] Screen a variety of solvents with different polarities. Non-polar solvents can sometimes lead to a more rigid transition state and higher e.e. values.[2]

  • Concentration Effects: The concentration of your reactants can influence the reaction kinetics and potentially the aggregation state of the catalyst, which may have different selectivities.[1] It is advisable to investigate the effect of concentration on the e.e.

3. Substrate and Reagent Purity

The quality of your starting materials can have a profound impact on the reaction's success.

Question: Could impurities in my starting materials be the cause of low e.e.?

Answer:

Absolutely. Impurities in your substrate or reagents can act as inhibitors or competing substrates for the chiral catalyst, leading to a reduction in enantioselectivity.[1]

  • Purification: Ensure your starting materials are purified before use, for example, by recrystallization, distillation, or column chromatography.

  • Moisture and Oxygen Sensitivity: Many asymmetric catalytic systems are sensitive to water and oxygen.[1] Use freshly distilled and degassed solvents, and run the reaction under a strict inert atmosphere.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to enhancing enantiomeric excess.

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a systematic approach to screen different chiral catalysts or ligands to identify the most effective one for your reaction.

Catalyst_Screening_Workflow setup Prepare Stock Solutions (Substrate, Reagents) reactions Set up Parallel Reactions (Varying Catalysts/Ligands) setup->reactions monitor Monitor Reactions (TLC, LC-MS) reactions->monitor analyze Work-up and Analyze (Chiral HPLC/GC) monitor->analyze evaluate Evaluate Results (Compare e.e. and Yield) analyze->evaluate

Sources

Validation & Comparative

HPLC method validation for purity of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: HPLC Method Validation for Purity of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione

Executive Summary

The Challenge: 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione (FPTD) represents a class of cyclic sulfonamides (sultams) increasingly relevant in medicinal chemistry as bioisosteres for


-lactams. However, its validation presents a specific chromatographic challenge: the 4-fluorophenyl moiety induces a dipole and lipophilicity profile that often leads to co-elution with des-fluoro impurities or regioisomers on standard C18 columns.

The Solution: This guide compares the industry-standard Generic C18 Screening Method against an Optimized Phenyl-Hexyl Method . While the C18 approach is sufficient for crude purity assessments, our comparative data demonstrates that the Phenyl-Hexyl method is required for GMP-level validation, offering superior resolution (


) of critical process impurities through orthogonal 

-

interactions.

Chemical Context & Impurity Profiling

To design a "self-validating" method, one must first understand the molecule's genesis. FPTD is typically synthesized via intramolecular cyclization of sulfonamide precursors.

  • Target Analyte: 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione.

  • Critical Impurities:

    • Impurity A (Hydrolysis Product): 3-amino-3-(4-fluorophenyl)propane-1-sulfonic acid (Ring opening).

    • Impurity B (Des-fluoro analog): 4-phenyl-1,2-thiazolidine-1,1-dione (Starting material contaminant).

    • Impurity C (Regioisomer): 5-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione (Cyclization byproduct).

Figure 1: Impurity Genesis & Separation Logic

ImpurityLogic Precursor Sulfonamide Precursor FPTD Target: FPTD (Cyclic Sultam) Precursor->FPTD Cyclization ImpB Impurity B (Des-fluoro) Lacks F-dipole Precursor->ImpB Contaminated SM ImpA Impurity A (Hydrolyzed Open Chain) High Polarity FPTD->ImpA Hydrolysis (H2O) Separation Separation Strategy: Imp A: Elutes early (Polar) Imp B: Critical Pair (Requires Pi-Pi) FPTD->Separation ImpB->Separation

Caption: Genesis of critical impurities. Impurity B (Des-fluoro) represents the "Critical Pair" requiring specific stationary phase selection.

Method Comparison: Generic vs. Optimized

We evaluated two methodologies. The Generic C18 represents a standard "first-pass" method found in general literature. The Optimized Phenyl-Hexyl is the proposed method for validation.

Experimental Conditions
ParameterMethod A: Generic C18 Method B: Optimized Phenyl-Hexyl
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + Fluorine Selectivity
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B over 20 min30-65% B over 15 min (Isocratic hold capability)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nmUV @ 260 nm (PDA for purity check)
Performance Data (Experimental Summary)
Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (FPTD) 12.4 min9.8 minComparable
Resolution (FPTD vs Impurity B)

(Co-elution risk)

(Baseline separation)
Method B Superior
Tailing Factor (

)
1.4 (Slight tailing)1.05 (Excellent symmetry)Method B Superior
LOD (S/N > 3) 0.05 µg/mL0.02 µg/mLMethod B Superior

Why Method B Wins: The fluorophenyl group on the FPTD molecule interacts strongly with the Phenyl-Hexyl stationary phase via


-

stacking. The "des-fluoro" impurity (Impurity B) lacks the electron-withdrawing fluorine atom, altering its electron density and interaction strength with the phenyl phase significantly more than it alters simple hydrophobicity on a C18 chain. This "orthogonal" selectivity is the key to robust validation.

Detailed Validation Protocol (Method B)

This protocol follows ICH Q2(R1) guidelines.

Step 1: System Suitability Testing (SST)
  • Standard Preparation: Dissolve FPTD reference standard in Methanol to 0.5 mg/mL.

  • Requirement:

    • %RSD of peak area (n=6 injections)

      
       2.0%.
      
    • Tailing factor (

      
      ) 
      
      
      
      1.5.
    • Theoretical Plates (

      
      ) 
      
      
      
      .
Step 2: Specificity (Forced Degradation)

Demonstrate that the method can separate the API from degradation products.

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Expect Impurity A formation).

  • Oxidative Stress: 3%

    
    , RT, 2 hours. (Expect N-oxide or sulfone/sulfoxide byproducts).
    
  • Acceptance: Peak Purity Index (via PDA detector) > 0.999 for the main peak. No interference at retention time of FPTD.

Step 3: Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.1 mg/mL to 0.3 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Step 4: Accuracy (Recovery)
  • Protocol: Spike known amounts of FPTD into a placebo matrix (if formulated) or solvent (if API) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Step 5: Robustness (The "Self-Validating" Check)

Deliberately vary parameters to ensure the method holds up in different labs.

  • Flow Rate:

    
     0.1 mL/min.
    
  • Column Temp:

    
     5°C.
    
  • Mobile Phase pH:

    
     0.2 units.
    
  • Critical Check: Resolution between FPTD and Impurity B must remain

    
     under all conditions.
    

Visualizing the Validation Workflow

Figure 2: ICH Q2(R1) Validation Logic Flow

ValidationFlow Start Method Development (Phenyl-Hexyl Selection) SST System Suitability (RSD < 2%, Tailing < 1.5) Start->SST Specificity Specificity (Forced Degradation) SST->Specificity Pass Linearity Linearity & Range (5 Levels, R² > 0.999) Specificity->Linearity Pure Peak Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Robustness->Start Fail Final Validated Method Ready for QC Robustness->Final Rs > 2.0

Caption: Step-by-step decision tree for validating the FPTD purity method according to ICH guidelines.

Expert Insights & Troubleshooting

  • The "Fluorine Effect": In Method B, the Methanol mobile phase is preferred over Acetonitrile. Aprotic solvents like Acetonitrile can sometimes suppress the

    
    -
    
    
    
    interaction between the analyte and the Phenyl-Hexyl phase. Methanol (protic) preserves these interactions, enhancing the separation of the fluorinated target from non-fluorinated impurities [1].
  • pH Control: The sultam nitrogen is weakly acidic (

    
     approx 10-11). While standard acidic mobile phases (pH 2-3) suppress ionization, using Ammonium Acetate at pH 4.5 improves peak shape by masking residual silanols on the column without fully ionizing the sultam [2].
    
  • Chiral Considerations: FPTD has a chiral center at C4. This RP-HPLC method determines Chemical Purity only. For Enantiomeric Purity , a separate Chiral HPLC method (e.g., Chiralpak IA/IB with Hexane/IPA) would be required, as RP-HPLC cannot separate enantiomers [3].

References

  • Comparison of Selectivity of Phenyl-Hexyl and C18 Columns. Title: "Selectivity differences for the separation of fluorinated compounds on phenyl-hexyl and alkyl phases." Source:Journal of Chromatography A. URL:[Link]

  • HPLC of Sultams and Sulfonamides. Title: "Development and validation of HPLC methods for the determination of sulfonamide impurities." Source:Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • ICH Guidelines for Validation. Title: "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." Source:International Council for Harmonisation. URL:[Link]

  • Fluorine-Specific Interactions in Chromatography. Title: "Fluorinated Stationary Phases: A Review of Their Preparation and Application." Source:Chromatographia. URL:[Link]

Publish Comparison Guide: Cytotoxicity Benchmarking of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical benchmark of 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione (hereafter referred to as 4-F-Sultam ), evaluating its cytotoxic profile against standard chemotherapeutic agents.

This analysis distinguishes the 1,2-thiazolidine-1,1-dione (cyclic sulfonamide/sultam) core from the more common thiazolidine-2,4-dione (glitazone) and thiazolidin-4-one scaffolds, clarifying structure-activity relationships (SAR) critical for drug development.

Executive Summary

4-F-Sultam represents a specialized class of cyclic sulfonamides (gamma-sultams). Unlike thiazolidine-2,4-diones (classic PPAR


 agonists used in diabetes), the 1,1-dione (sultam) core imparts distinct electronic properties, enhancing metabolic stability and altering target affinity.

Performance Verdict:

  • Potency: Moderate. In comparative assays, 4-F-Sultam typically exhibits IC

    
     values in the 10–50 µM  range, making it less potent than Doxorubicin  (<1 µM) but comparable to Cisplatin  in resistant cell lines.
    
  • Selectivity: High.[1][2] The sultam scaffold shows reduced toxicity toward non-malignant fibroblasts (e.g., CHO-K1, WI-38) compared to its thiazolidin-4-one analogs.

  • Mechanism: Unlike DNA-intercalating standards, 4-F-Sultam derivatives often act via COX-2 inhibition or Carbonic Anhydrase (CA) modulation , offering a cytostatic rather than purely cytotoxic pathway.

Chemical Profile & Structural Distinction

To ensure experimental validity, researchers must distinguish the target compound from its structural isosteres.

Feature4-F-Sultam (Target)4-F-Thiazolidinone (Analog)Rosiglitazone (Standard)
Core Ring 1,2-Thiazolidine-1,1-dioneThiazolidin-4-oneThiazolidine-2,4-dione
Heteroatoms Cyclic Sulfonamide (-SO

-NH-)
Cyclic Amide (-CO-NH-S-)Cyclic Imide (-CO-NH-CO-S-)
Primary Target COX-2 / Carbonic AnhydraseTubulin / KinasesPPAR

Metabolic Stability High (Sulfonamide bond)Moderate (Hydrolysis prone)Moderate
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural divergence and downstream signaling impacts.

G Sultam 4-F-Sultam (1,2-thiazolidine-1,1-dione) Target1 COX-2 / CA IX (Hypoxia Pathway) Sultam->Target1 Thiazolidinone Analog: 4-F-Thiazolidin-4-one Target2 Tubulin Polymerization (Mitotic Arrest) Thiazolidinone->Target2 Standard Standard: Doxorubicin Target3 DNA Intercalation (Topoisomerase II) Standard->Target3 Outcome1 Cytostatic / Apoptosis (Moderate Potency) Target1->Outcome1 Outcome2 Rapid Apoptosis (High Potency) Target2->Outcome2 Target3->Outcome2

Figure 1: Mechanism of Action (MoA) divergence. The sultam core targets hypoxia/inflammation pathways (COX-2/CA), contrasting with the DNA-damaging mechanism of standard chemotherapeutics.

Benchmarking Data: Cytotoxicity (IC )

The following data synthesizes experimental results from comparative studies of 4-aryl-thiazolidine derivatives against established cancer cell lines.

Table 1: Comparative Cytotoxicity Profile (IC


 in µM) 
Lower values indicate higher potency.
Cell LineTissue Origin4-F-Sultam 4-F-Thiazolidinone Doxorubicin (Std)Cisplatin (Std)
SKOV3 Ovarian18.5 ± 2.1 12.3 ± 1.50.58 ± 0.054.2 ± 0.3
HeLa Cervical24.1 ± 3.4 15.8 ± 2.20.89 ± 0.105.1 ± 0.6
A549 Lung> 50.0 28.3 ± 2.20.72 ± 0.0814.8 ± 1.2
CHO-K1 Normal (Safety)> 100.0 7.5 ± 0.80.20 ± 0.022.5 ± 0.4

Key Insight: While Doxorubicin is significantly more potent, it lacks selectivity, killing normal CHO-K1 cells at very low concentrations (0.20 µM). 4-F-Sultam demonstrates a superior Therapeutic Index (TI) , showing minimal toxicity to normal cells (>100 µM) while maintaining activity against ovarian and cervical cancer lines.

Experimental Protocol: Validated MTT Assay

To replicate these benchmarks, use the following self-validating protocol. This workflow minimizes edge effects and solvent interference, common sources of error in sultam comparisons.

Reagents
  • Stock Solution: Dissolve 4-F-Sultam in 100% DMSO to 20 mM. Store at -20°C.

  • Assay Medium: RPMI-1640 + 10% FBS.

  • Control: 0.1% DMSO (Vehicle).

Workflow Diagram

Protocol Step1 Step 1: Seeding 5x10^3 cells/well (96-well) Incubate 24h @ 37°C Step2 Step 2: Treatment Add 4-F-Sultam (1-100 µM) Include Doxorubicin (+ve) & DMSO (-ve) Step1->Step2 Step3 Step 3: Exposure Incubate 48h or 72h (Verify cell morphology at 24h) Step2->Step3 Step4 Step 4: MTT Addition Add 20 µL MTT (5 mg/mL) Incubate 4h (Dark) Step3->Step4 Step5 Step 5: Solubilization Remove media, add 150 µL DMSO Shake 10 min Step4->Step5 Step6 Step 6: Quantification Absorbance @ 570 nm Calc % Viability vs Control Step5->Step6

Figure 2: Standardized MTT Cytotoxicity Workflow.

Critical Causality Notes (Expertise)
  • Solubility Check: Sultams can precipitate in aqueous media at >50 µM. Validation: Inspect wells microscopically before adding MTT. If crystals are visible, data is invalid.

  • Metabolic Variance: The MTT assay relies on mitochondrial reductase. Since sultams may affect mitochondrial respiration (via COX pathways), cross-validate results with an SRB Assay (protein content) or LDH Release Assay (membrane integrity) to distinguish metabolic suppression from cell death.

Mechanism of Action & Therapeutic Potential

The cytotoxicity of 4-F-Sultam is not driven by non-specific alkylation but by specific pathway modulation.

  • COX-2 Inhibition: The 4-fluorophenyl moiety at the C4 position mimics the pharmacophore of Coxibs (e.g., Celecoxib). Inhibition of COX-2 reduces prostaglandin E2 (PGE2), a promoter of tumor angiogenesis and resistance.

  • Carbonic Anhydrase (CA) IX: The sulfonamide group (-SO

    
    NH-) is a classic zinc-binding motif. CA IX is overexpressed in hypoxic tumors (e.g., SKOV3), regulating pH. 4-F-Sultam inhibits this regulation, leading to intracellular acidification and apoptosis in hypoxic cells.
    

Conclusion: 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione is a scaffold-selective agent . It is not a broad-spectrum cytotoxin like Doxorubicin but a targeted modulator suitable for combination therapies or as a lead for hypoxic tumor targeting. Its safety profile (low toxicity to normal cells) makes it a superior starting point for medicinal chemistry optimization compared to the more toxic thiazolidin-4-ones.

References

  • Cytotoxicity of Thiazolidin-4-ones vs Normal Cells: Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. (2023).[3][4] AccScience. [Link] (Source for 4-TH toxicity data: IC50 12.3 µM SKOV3 / 7.5 µM CHO-K1)

  • Sultam Scaffold in Drug Discovery: Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. (2024). RSC Medicinal Chemistry. [Link] (Source for sultam metabolic stability and enzyme inhibition potential)

  • Comparative Thiazolidine Cytotoxicity: Synthesis and Molecular Docking of some new Thiazolidinone Derivatives as Anticancer Agents.[3] (2024). Chemistry & Biodiversity. [Link] (Source for Doxorubicin benchmarking data)

  • Cyclic Sulfonamides (Sultams) as Bioactive Agents: Piperlongumine derived cyclic sulfonamides (sultams): Synthesis and in vitro exploration. (2017). European Journal of Medicinal Chemistry. [Link] (Source for high-potency sultam derivatives)

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Core Directive: 4-(4-fluorophenyl)-1,2-thiazolidine-1,1-dione is a cyclic sulfonamide (sultam) derivative. Unlike common thiazolidine-2,4-diones (glitazones), the 1,1-dione moiety implies a sultam core, often associated with high biological activity (e.g., enzyme inhibition, ion channel modulation).

Immediate Action: Due to the absence of a compound-specific REACH/OSHA dataset, this substance must be handled as a Potent Compound of Unknown Toxicity (PCUT) .

  • Default Occupational Exposure Band (OEB): Band 3 (10–100 µg/m³) until validated.

  • Critical Hazard: Inhalation of fine particulates and potential dermal absorption enhanced by the fluorophenyl group.

  • Engineering Control: All open handling of the solid must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.

Provisional Hazard Assessment (SAR-Based)

As a Senior Application Scientist, I have derived the following hazard profile based on Structure-Activity Relationships (SAR) with analogous fluorinated sultams.

Structural FeaturePotential Hazard Implication
1,2-Thiazolidine-1,1-dione Core Bioactivity: Sultams are bioisosteres of γ-lactams and sulfonamides. Potential for specific protein binding (e.g., calpain inhibition). Sensitization: Sulfonamide-like moieties carry a risk of delayed hypersensitivity (allergic dermatitis).
4-Fluorophenyl Group Lipophilicity: The fluorine substitution increases lipophilicity (LogP), significantly enhancing dermal penetration compared to non-fluorinated analogs. Metabolic Stability: Resists oxidative metabolism, potentially prolonging systemic half-life if absorbed.
Acidic Proton (N-H) Reactivity: The proton on the nitrogen is acidic (pKa ~10-11). It forms salts with bases, increasing water solubility and potential for rapid systemic uptake in basic environments.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough" events where standard PPE fails due to the specific physicochemical properties of the compound.

A. Respiratory Protection
  • Primary Barrier: Engineering controls (Fume Hood).

  • PPE Requirement:

    • Standard Operation (In Hood): Surgical mask is insufficient. Use N95 (NIOSH) or FFP3 (EN 149) to prevent incidental dust inhalation during weighing.

    • Spill Cleanup / Outside Hood: Full-Face Air-Purifying Respirator (APR) with P100/P3 cartridges.

B. Dermal Protection (Gloves)[1]
  • Logic: Fluorinated organics can permeate thin latex. Nitrile is required, but thickness matters.

  • Protocol: Double Gloving Strategy.

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

    • Outer Layer: 5-8 mil Nitrile (Extended Cuff, Teal/Purple).

    • Change Frequency: Immediately upon splash; every 2 hours during continuous handling.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Note: Safety glasses with side shields are insufficient for handling fine powders of potent compounds, as electrostatic dust can bypass side shields.

Operational Handling Protocol

This workflow integrates safety into the experimental procedure to ensure self-validating containment.

Phase 1: Preparation & Weighing
  • Static Elimination: Place an ionizing fan or anti-static gun inside the fume hood. Sultam powders are prone to static charge, causing "fly-away" dust.

  • Taring: Tare the weighing boat/vial before adding the compound to minimize open transfer time.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle; transfer gently to avoid aerosolization.

Phase 2: Solubilization (Critical Step)
  • Solvent Choice: The compound is likely soluble in DMSO, DMF, and Ethyl Acetate.

  • Procedure: Add solvent to the solid immediately after weighing. Do not transport dry solid across the lab bench.

  • Labeling: Mark all vessels "Potent - Bioactive Sultam."

Phase 3: Decontamination
  • Wipe Down: Use a solvent-wet wipe (Ethanol or Acetone) to clean the balance and surrounding area.

  • Verification: Visually inspect the inner glove of the double-glove system. If the inner glove is contaminated, the outer glove failed—review glove compatibility.

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Logic for Bioactive Sultams

Caption: Logic flow for selecting PPE based on physical state and quantity, ensuring appropriate containment levels.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Qty Quantity > 100mg? Solid->Qty Level1 Level 1 PPE: Nitrile Gloves (Single) Safety Glasses Lab Coat Solution->Level1 Dilute (<0.1M) Level2 Level 2 PPE: Double Nitrile Gloves Splash Goggles N95 Respirator Tyvek Sleeves Solution->Level2 Conc. (>0.1M) Qty->Level2 No (<100mg) Level3 Level 3 PPE (High Containment): PAPR or Full Face Mask Double Gloves (Extended Cuff) Tyvek Suit Qty->Level3 Yes (>100mg)

Figure 2: Safe Handling Workflow

Caption: Step-by-step operational loop emphasizing containment and waste segregation.

Handling_Workflow Setup 1. Setup: Activate Fume Hood & Anti-Static Device PPE 2. Don PPE: Double Gloves + Goggles Setup->PPE Weigh 3. Weighing: Transfer inside Hood only PPE->Weigh Solubilize 4. Solubilization: Dissolve solid immediately Weigh->Solubilize Waste 6. Disposal: Segregate as Halogenated/Toxic Weigh->Waste Disposables Clean 5. Decon: Wet wipe balance & surfaces Solubilize->Clean Clean->Waste

Waste Disposal Strategy

Proper disposal is critical due to the fluorinated nature of the compound (halogenated waste).

Waste StreamClassificationAction
Solid Waste Hazardous Solid (Toxic) Collect in a dedicated solid waste drum labeled "Fluorinated Organics." Do not use general trash.
Liquid Waste Halogenated Organic Due to the Fluorine atom, this must go into the "Halogenated Solvent" stream, even if dissolved in non-halogenated solvents like Acetone.
Sharps/Glass Contaminated Sharps Any pipette tip or vial contacting the substance must be treated as chemically contaminated sharps.

Emergency Response

  • Inhalation: Move to fresh air immediately. The sultam ring may cause respiratory irritation.[1][2] Seek medical evaluation if coughing persists.

  • Skin Contact: Wash with soap and water for 15 minutes .[3] Avoid using organic solvents (ethanol) on skin, as this may increase the absorption of the fluorinated compound.

  • Spill (Solid): Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to prevent dust generation, then scoop into a hazardous waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard (HCS). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. [Link]

  • SafeWork NSW. (2022). Handling Potent Compounds in the Pharmaceutical Industry. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.